1,12-Dihydroxy-9-octadecene
Description
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Properties
IUPAC Name |
octadec-9-ene-1,12-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBBOWMEYUBDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314600 | |
| Record name | 9-Octadecene-1,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-55-5 | |
| Record name | 9-Octadecene-1,12-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecene-1,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ricinoleyl Alcohol (9-Octadecene-1,12-diol): Physicochemical Profile and Biopharmaceutical Applications
Executive Summary
Ricinoleyl alcohol (CAS 540-11-4), chemically defined as (9Z,12R)-octadec-9-ene-1,12-diol , is a fatty diol derived from the reduction of ricinoleic acid, the primary fatty acid in castor oil.[1] Unlike common fatty alcohols (e.g., oleyl alcohol) which possess a single terminal hydroxyl group, ricinoleyl alcohol is bifunctional, containing both a primary alcohol at C1 and a secondary alcohol at C12. This unique structure confers distinct physicochemical properties, including higher polarity and viscosity compared to its mono-alcohol analogs.
This guide provides a rigorous technical analysis of the melting and boiling point data of ricinoleyl alcohol, critical for its application in surfactant synthesis, biolubricants, and lipid-based drug delivery systems.
Part 1: Physicochemical Characterization
Core Physical Data
The thermal behavior of ricinoleyl alcohol is governed by the competition between hydrogen bonding (promoting crystallinity) and the cis-double bond at C9 (disrupting packing). Consequently, it does not exhibit a sharp melting point but rather a cloud point where phase separation or solidification begins.
Table 1: Physicochemical Properties of Ricinoleyl Alcohol
| Property | Value / Range | Conditions | Source |
| IUPAC Name | (9Z,12R)-octadec-9-ene-1,12-diol | - | PubChem [1] |
| CAS Number | 540-11-4 | - | ChemicalBook [2] |
| Molecular Weight | 284.48 g/mol | - | PubChem [1] |
| Physical State | Viscous Liquid | @ 20°C | ChemicalBook [2] |
| Cloud Point | 12.2 °C | - | ChemicalBook [2] |
| Boiling Point | 175 °C | @ 0.5 Torr | CAS Common Chem [3] |
| Boiling Range | 170 – 328 °C | Pressure dependent | ChemicalBook [2] |
| Density | ~0.94 - 0.96 g/cm³ | @ 20°C | Est. from Castor Oil |
| Solubility | Ethanol, Chloroform, Ether | Miscible | - |
| LogP (Predicted) | ~5.9 | - | PubChem [1] |
Thermal Analysis: Melting and Boiling Points
1. Melting Point vs. Cloud Point
Ricinoleyl alcohol is technically a liquid at standard ambient temperature (25°C). The reported cloud point of 12.2°C serves as the practical lower limit of its liquid phase utility.
-
Structural Causality: The cis-configuration at the C9 double bond creates a "kink" in the hydrocarbon chain, preventing the tight lattice packing required for a high melting point. However, the presence of two hydroxyl groups facilitates intermolecular hydrogen bonding, which keeps the viscosity high and the freezing transition (cloud point) higher than that of oleyl alcohol (MP ~0–5°C).
-
Implication: In formulation, ricinoleyl alcohol requires heating if stored below 15°C to ensure homogeneity.
2. Boiling Point and Vacuum Distillation
Due to its high molecular weight and diol functionality, ricinoleyl alcohol has a high theoretical boiling point (>300°C at atmospheric pressure).
-
Decomposition Risk: Attempting to boil this compound at 760 mmHg will lead to thermal degradation (dehydration) before the boiling point is reached.
-
Operational Standard: Distillation must be performed under high vacuum. The authoritative value is 175°C at 0.5 Torr [3].
Part 2: Synthesis and Purification Workflow
The purity of ricinoleyl alcohol directly impacts its thermal properties. Impurities such as unreduced methyl ricinoleate or saturated derivatives (1,12-octadecanediol) can shift the cloud point.
Synthesis Pathway
The industrial route typically involves the reduction of methyl ricinoleate rather than the free acid to avoid catalyst poisoning and improve yield.
Figure 1: Synthetic pathway from Castor Oil to Ricinoleyl Alcohol via Methyl Ricinoleate intermediate.[2][3]
Experimental Protocol: Purification via Vacuum Distillation
To obtain analytical grade ricinoleyl alcohol for MP/BP determination:
-
Setup: Short-path distillation apparatus with a vacuum pump capable of reaching <1 Torr.
-
Loading: Charge the crude reaction mixture into the still pot.
-
Degassing: Apply vacuum gradually to remove residual solvents (methanol/ethanol).
-
Fractionation:
-
Foreshots: Collect distillate <160°C (0.5 Torr) – typically unreacted esters.
-
Main Fraction: Collect distillate at 170–180°C (0.5 Torr) .
-
-
Validation: Verify structure via FTIR (broad OH stretch at 3300 cm⁻¹) and GC-MS.
Part 3: Applications in Drug Development
Ricinoleyl alcohol's amphiphilic nature (long hydrophobic chain + two hydrophilic sites) makes it a valuable excipient.
Permeation Enhancer
Similar to oleic acid and oleyl alcohol, ricinoleyl alcohol can disrupt the lipid bilayer of the stratum corneum. The C12 hydroxyl group adds a secondary polar head, potentially altering the packing parameter of lipid bilayers more severely than mono-alcohols, thereby enhancing transdermal drug delivery [4].
Lipid Nanoparticles (LNPs)
In the development of LNPs for mRNA delivery, the "helper lipid" role is often filled by cholesterol or DSPC. However, fatty alcohols like ricinoleyl alcohol are being investigated for their ability to modulate the fluidity of the LNP membrane, potentially aiding in endosomal escape due to their fusogenic properties.
Figure 2: Workflow for integrating Ricinoleyl Alcohol into lipid-based drug delivery systems.
Part 4: Experimental Protocols for Property Determination
Protocol A: Cloud Point Determination (Modified ASTM D2500)
Since ricinoleyl alcohol does not freeze sharply, the cloud point is the standard metric.
-
Apparatus: Test jar, thermometer (-38°C to +50°C range), cooling bath (ice/salt or glycol).
-
Sample Prep: Dry the alcohol over anhydrous sodium sulfate to remove moisture (water raises the cloud point).
-
Procedure:
-
Fill the test jar to the mark (~40 mL).
-
Cool the sample while stirring gently.
-
Inspect for a haze ring at the bottom every 1°C drop.
-
-
Endpoint: Record the temperature at which a distinct cloudiness appears (Target: ~12.2°C).
Protocol B: Boiling Point Verification
-
Apparatus: Thiele tube or digital melting point apparatus (for boiling point mode) is not suitable due to high temperature. Use Micro-distillation.
-
Procedure:
-
Place 5 mL sample in a micro-distillation flask.
-
Connect to a vacuum manifold with a calibrated manometer.
-
Stabilize pressure at 0.5 Torr.
-
Heat using a silicone oil bath.
-
-
Observation: Record the vapor temperature when steady reflux is established. Correct for pressure variations using the Clausius-Clapeyron relation if pressure deviates from 0.5 Torr.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25054339, Ricinoleyl alcohol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Ricinoleyl alcohol (CAS RN 540-11-4).[1] American Chemical Society. Retrieved from [Link][4]
-
Vieira, C., et al. (2024). Indulging Curiosity: Preliminary Evidence of an Anxiolytic-like Effect of Castor Oil and Ricinoleic Acid. Nutrients. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of ricinoleyl alcohol from ricinoleic acid reduction
Application Note: High-Purity Synthesis of Ricinoleyl Alcohol via Chemoselective Reduction
Executive Summary
Ricinoleyl alcohol is a specialized fatty alcohol derived from castor oil. Unlike common saturated fatty alcohols (e.g., stearyl alcohol), it possesses a unique cis-alkene at C9 and a secondary hydroxyl group at C12 . This structural complexity imparts unique rheological and surfactant properties, making it a high-value excipient in transdermal drug delivery systems, lipid nanoparticles (LNPs), and bio-based polymers.
The Challenge: The primary synthetic hurdle is chemoselectivity . Standard reduction techniques must convert the terminal carboxylic acid to a primary alcohol without hydrogenating the C9 alkene or eliminating the C12 hydroxyl group.
The Solution: This guide details a robust laboratory-scale protocol using Lithium Aluminum Hydride (LiAlH₄) under controlled anhydrous conditions, utilizing a specific "Fieser Workup" to prevent the formation of intractable emulsions common in lipid chemistry.
Chemo-Structural Strategy
The synthesis relies on the nucleophilic strength of the aluminohydride anion (
Reaction Scheme:
Mechanistic Pathway (Visualization)
Figure 1: Step-wise reduction mechanism. Note that the initial step consumes hydride solely to deprotonate the carboxylic acid, necessitating excess reagent.
Experimental Protocol: LiAlH₄ Reduction
Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried. Perform all steps under an inert atmosphere (Nitrogen or Argon).
Materials & Reagents
-
Substrate: Ricinoleic Acid (99% purity recommended).
-
Reagent: LiAlH₄ (Pellets or powder, 95%).
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
-
Quench: Distilled Water, 15% (w/v) NaOH solution.
Step-by-Step Methodology
1. Apparatus Setup
-
Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.
-
Flush the system with nitrogen for 15 minutes.
-
Cooling: Prepare an ice-water bath.[1]
2. Reagent Preparation
-
Flask A (Reagent): Suspend LiAlH₄ (1.5 molar equivalents relative to acid) in anhydrous THF. Note: Use pellets to reduce dust hazard. Chill to 0°C.
-
Flask B (Substrate): Dissolve Ricinoleic Acid (1.0 equivalent) in anhydrous THF (concentration ~0.5 M).
3. Addition (The Exotherm Control)
-
Slowly transfer the Ricinoleic Acid solution into the addition funnel.
-
Dropwise Addition: Add the acid solution to the LiAlH₄ suspension at 0°C.
-
Observation: Vigorous evolution of Hydrogen gas (
) will occur immediately (Acid-Base reaction). -
Rate: Adjust rate to maintain gentle effervescence. Do not let the solvent boil uncontrolled.
4. Reaction Phase
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (RT).
-
Reflux: Heat the mixture to a gentle reflux (66°C) for 2–4 hours.
-
Monitoring: Check completion via TLC (Silica, Hexane:EtOAc 7:3). Stain with PMA (Phosphomolybdic Acid). The starting material spot (
) should disappear.
5. The Fieser Workup (CRITICAL)
-
Context: Standard acid quenches create gelatinous Aluminum Hydroxide emulsions that trap lipid products. The Fieser method creates a granular, sand-like precipitate that is easily filtered.
-
Cool the reaction mixture back to 0°C.
-
For every 1.0 g of LiAlH₄ used, add sequentially:
-
1.0 mL Water (Add very slowly; violent gas evolution).
-
1.0 mL 15% NaOH (Aluminate salts form).
-
3.0 mL Water (Hydrolysis completes).
-
-
Result: A white, granular precipitate forms.
-
Warm to RT and stir for 15 minutes. Add anhydrous
directly to the stirring mixture to dry the solvent.
6. Isolation
-
Filter the mixture through a Celite pad or sintered glass funnel.
-
Wash the filter cake with warm THF (to ensure viscous alcohol is recovered).
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator).
-
Purification: If necessary, purify via column chromatography (SiO₂, Hexane
Hexane:EtOAc gradient).
Analytical Validation
To confirm the identity of Ricinoleyl Alcohol, compare the spectral data against the starting material.
Table 1: Key Spectroscopic Indicators
| Feature | Ricinoleic Acid (Starting Material) | Ricinoleyl Alcohol (Product) | Interpretation |
| IR (Carbonyl) | Strong band @ 1710 cm⁻¹ | Absent | Complete reduction of C=O |
| IR (Hydroxyl) | Broad band @ 3400 cm⁻¹ | Broad band @ 3300-3400 cm⁻¹ | Retention of -OH groups |
| ¹H-NMR (C1) | Triplet @ 2.3 ppm (-CH ₂-COOH) | Triplet @ 3.65 ppm (-CH ₂-OH) | Diagnostic shift for primary alcohol |
| ¹H-NMR (Alkene) | Multiplet @ 5.3–5.6 ppm | Multiplet @ 5.3–5.6 ppm | Success: Alkene preserved |
| Appearance | Viscous pale yellow oil | Viscous clear/white oil |
Validation Workflow
Figure 2: Analytical decision tree for product verification.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Gelatinous Emulsion | Incorrect quench method. | Do not use dilute acid to quench. Use the Fieser method (Water/NaOH/Water) strictly. |
| Low Yield | Product trapped in Al-salts.[1] | Wash the filter cake thoroughly with warm THF or Diethyl Ether. Fatty alcohols stick to salts. |
| Alkene Reduction | Presence of transition metals. | Ensure LiAlH₄ is high purity. Avoid Pd/Pt contamination in glassware. |
| Incomplete Reaction | Moisture in solvent. | Use freshly distilled THF or dry over molecular sieves (3Å). |
Scalability Note (Industrial Route)
For multi-kilogram scales, LiAlH₄ is hazardous. The preferred industrial route involves:
-
Esterification: Ricinoleic Acid
Methyl Ricinoleate (MeOH/H₂SO₄). -
Catalytic Hydrogenation: High-pressure hydrogenation using Copper-Chromite catalysts (Adkins catalyst) which selectively reduces esters to alcohols while sparing alkenes better than Pd/C.
-
Sodium Reduction: The Bouveault-Blanc reduction (Sodium/Ethanol) is a classic non-catalytic alternative for preserving unsaturation.
References
-
Mechanism of Hydride Reductions
-
Fieser Workup Protocol
-
University of Rochester, Dept. of Chemistry. "Magic Formulas: Fieser Workup (LAH and DiBAL)." Link
-
-
NMR Data for Fatty Alcohols
-
AOCS Lipid Library. "Fatty Alcohols - NMR Spectra." Link
-
-
Ricinoleic Acid Properties
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14030006, Ricinoleic acid." Link
-
-
General Ester Reduction Protocol
Sources
Lithium aluminum hydride reduction of castor oil methyl esters
Application Note: High-Fidelity Synthesis of Ricinoleyl Alcohol via LiAlH₄ Reduction
Abstract & Strategic Context
Ricinoleyl alcohol (12-hydroxy-9-octadecen-1-ol) is a high-value lipid intermediate used extensively in the synthesis of biodegradable polyesters, poly(anhydride-esters) for drug delivery (e.g., intratumoral paclitaxel carriers), and specialized surfactants.
While the reduction of fatty acid esters to alcohols using Lithium Aluminum Hydride (LiAlH₄ or LAH) is a standard organic transformation, Methyl Ricinoleate presents a unique stoichiometric challenge: the presence of a secondary hydroxyl group at the C12 position. This "active hydrogen" consumes hydride equivalents and generates hydrogen gas in situ, often leading to under-reduction if standard stoichiometric ratios are applied blindly.
This Application Note provides a validated, self-correcting protocol that accounts for this "Hydroxyl Tax," ensures the retention of the cis-9 alkene, and utilizes a specific workup designed to break the stubborn emulsions common to amphiphilic fatty alcohols.
Mechanistic Insight: The "Hydroxyl Tax"
To achieve high yields, one must understand that Methyl Ricinoleate acts as both an ester and an alcohol during reduction.
-
The "Tax" (Alkoxide Formation): Upon contact, the acidic proton on the C12-hydroxyl reacts immediately with LAH, releasing H₂ gas and forming a lithium alkoxide intermediate. This consumes 0.25 equivalents of LAH (1 hydride) per molecule of substrate.
-
The Reduction (Ester Attack): The remaining hydrides attack the C1 carbonyl. The ester requires 0.5 equivalents of LAH (2 hydrides) to fully reduce to the primary alcohol.
Implication: The theoretical minimum stoichiometry is 0.75 eq of LAH. Standard protocols using 0.5 eq (assuming a simple ester) will fail, resulting in a mixture of starting material and hemiacetals. We recommend 1.2 – 1.5 eq to ensure kinetic driving force.
Figure 1: Mechanistic pathway highlighting the consumption of hydride by the secondary hydroxyl group prior to ester reduction.
Critical Safety & Pre-requisites
-
Pyrophoric Hazard: LiAlH₄ is pyrophoric. All transfers must occur under an inert atmosphere (Nitrogen or Argon).
-
Solvent Quality: Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) must be anhydrous (water <50 ppm). Water in the solvent will violently consume LAH, altering the stoichiometry.
-
Exotherm Control: The initial deprotonation of the C12-OH is exothermic and evolves H₂ gas. Addition rates must be controlled to prevent pressure buildup.
Experimental Protocol
Scale: 10.0 g Methyl Ricinoleate (approx. 32 mmol) Reagents:
-
Methyl Ricinoleate (>98% purity)
-
LiAlH₄ (Powder or pellets, 95%): 1.82 g (48 mmol, 1.5 eq)
-
Anhydrous THF: 150 mL total
-
Rochelle’s Salt (Sodium Potassium Tartrate): Saturated aqueous solution.[1]
Step-by-Step Methodology
1. Reactor Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen for 15 minutes.
2. Reagent Preparation:
-
Flask: Suspend LiAlH₄ (1.82 g) in 60 mL of anhydrous THF. Cool to 0°C in an ice bath.
-
Funnel: Dissolve Methyl Ricinoleate (10.0 g) in 40 mL of anhydrous THF. Load this into the addition funnel.
3. Controlled Addition (The "Degassing" Phase): Dropwise add the ester solution to the LAH suspension.
-
Observation: You will see bubbling (H₂ evolution) immediately due to the C12-OH deprotonation.
-
Rate: Maintain a rate where bubbling is vigorous but controlled. Do not let the temperature exceed 10°C during addition.
4. Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT).
-
Optional: For aged reagents or large scales, heat to gentle reflux (66°C) for 1–2 hours to ensure completion.
-
TLC Check: Eluent 30% Ethyl Acetate in Hexane. Product (Ricinoleyl Alcohol) will be significantly more polar (lower R_f) than the starting ester.
5. The Quench (Emulsion Management): Crucial Step: Fatty alcohols form stable emulsions with aluminum salts. The standard "Fieser" workup often fails here, trapping product in a gelatinous solid. Use the Rochelle’s Salt method:
-
Cool reaction mixture back to 0°C.
-
Dilute with 50 mL Diethyl Ether.
-
Add Ethyl Acetate dropwise (approx. 5 mL) to consume excess LAH (no H₂ evolution means quench is done).
-
Add 50 mL of Saturated Rochelle’s Salt solution .
-
Stir vigorously at RT for 1–2 hours. The grey slurry will separate into two clear layers: a clear organic layer and a clear aqueous layer.
6. Isolation: Separate layers.[2][3] Extract the aqueous layer 2x with Et₂O. Combine organics, dry over MgSO₄, filter, and concentrate under reduced pressure.
Figure 2: Experimental workflow emphasizing the specific quenching technique required for fatty alcohols.
Data & Characterization
The conversion is validated by the disappearance of the ester carbonyl and the appearance of the primary alcohol signals.
Table 1: Key Spectral Markers
| Feature | Methyl Ricinoleate (Starting Material) | Ricinoleyl Alcohol (Product) | Validation Logic |
| FTIR: Carbonyl | Strong peak at ~1740 cm⁻¹ | Absent | Confirms reduction of ester. |
| FTIR: Hydroxyl | Broad peak ~3400 cm⁻¹ (Secondary only) | Broader/Stronger ~3300 cm⁻¹ | Indicates presence of 1° and 2° OH groups. |
| ¹H NMR: Ester -OCH₃ | Singlet at ~3.66 ppm | Absent | Confirms loss of methoxy group. |
| ¹H NMR: -CH₂-OH | Absent | Triplet/Multiplet at ~3.65 ppm | Diagnostic of new primary alcohol. |
| ¹H NMR: Alkene | Multiplet at 5.3 – 5.6 ppm | Multiplet at 5.3 – 5.6 ppm | Critical: Confirms double bond survival. |
Applications in Drug Development
-
Polyester Synthesis: Ricinoleyl alcohol is a monomer for poly(ricinoleic acid). The primary alcohol allows for more controlled polymerization kinetics compared to the secondary alcohol of the parent acid.
-
Paclitaxel Delivery: Copolymers of sebacic acid and ricinoleic acid (utilizing the alcohol functionality for ester linkages) form injectable semi-solids that degrade into non-toxic fatty acids, releasing chemotherapeutics locally at tumor sites [1].
-
Lipid Nanocarriers: The amphiphilic nature of ricinoleyl alcohol makes it an excellent stabilizer for Nanostructured Lipid Carriers (NLCs) used to improve the brain biodistribution of monoterpenes [2].
References
-
Shikanov, A., Domb, A. J. (2009). Efficacy of poly(sebacic acid-co-ricinoleic acid) biodegradable delivery system for intratumoral delivery of paclitaxel.[4] Journal of Biomedical Materials Research Part A. Link
-
Clementino, A., et al. (2023).[5][6] Enhancing Oral Bioavailability and Brain Biodistribution of Perillyl Alcohol Using Nanostructured Lipid Carriers.[5] Pharmaceutics.[2][7] Link
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard LAH protocols and safety).
-
Cayman Chemical. Ricinoleic Acid Methyl Ester Product Information. Link
Sources
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of poly(sebacic acid-co-ricinoleic acid) biodegradable delivery system for intratumoral delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
Using 1,12-Dihydroxy-9-octadecene as a polyurethane polyol
Application Note: High-Performance Bio-Based Polyurethanes using 1,12-Dihydroxy-9-octadecene
Abstract
This application note details the methodological framework for incorporating This compound (derived from the reduction of ricinoleic acid) into polyurethane matrices. Unlike standard castor oil (a triglyceride network former), this specific diol monomer allows for the synthesis of linear, soluble, and processable Thermoplastic Polyurethanes (TPUs).
The molecule features a unique asymmetric hydroxyl architecture : a reactive primary hydroxyl at C1 and a sterically hindered secondary hydroxyl at C12. Furthermore, the pendant C13–C18 alkyl tail provides internal plasticization and superior hydrolytic stability. This guide provides protocols for exploiting these structural features to engineer elastomers with tunable damping properties and moisture resistance.
Part 1: Molecular Architecture & Rationale
The Structural Advantage
The utility of this compound lies in its deviation from standard symmetric diols (like 1,4-butanediol).
-
Asymmetric Reactivity: The primary OH (C1) reacts significantly faster with isocyanates than the secondary OH (C12). This allows for precise kinetic control during prepolymer synthesis, minimizing random distribution and favoring block-like structures.
-
The "Dangling Chain" Effect: The hexyl side chain (C13–C18) does not participate in the reaction. Instead, it acts as a "molecular spacer," disrupting hard-segment crystallization. This results in PUs with lower Young’s modulus but higher elongation and elastic recovery compared to linear aliphatic diols.
-
Hydrophobicity: The long alkyl backbone shields the urethane linkages from water attack, significantly improving hydrolytic stability in biomedical implants or marine coatings.
Reactivity Map (Graphviz Visualization)
Figure 1: Functional map of this compound. The reactivity difference between C1 and C12 is the critical lever for process control.
Part 2: Synthesis Protocols
Materials Preparation
-
Monomer: this compound (Purity >98%).
-
Note: If synthesizing in-house via LiAlH4 reduction of methyl ricinoleate, ensure complete removal of aluminum salts, as Lewis acids can catalyze uncontrolled isocyanate side reactions.
-
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI) for aliphatic stability.
-
Macrodiol (Optional): PTMG (Poly(tetramethylene ether) glycol) MW 1000, for soft segment extension.
-
Catalyst: Dibutyltin Dilaurate (DBTDL) – 0.05 wt% solution in toluene.
-
Solvent: Anhydrous DMF or DMAc (Moisture content <0.05%).
Protocol A: Monomer Drying (Critical Step)
Rationale: The secondary hydroxyl is slow to react. If water is present, the isocyanate will preferentially react with water (blowing reaction) before the C12 hydroxyl, destroying stoichiometry.
-
Dissolve this compound in Toluene (20% w/v).
-
Perform azeotropic distillation at 110°C using a Dean-Stark trap until the distillate is clear.
-
Remove residual solvent under high vacuum (1 mbar) at 80°C for 4 hours.
-
Store under nitrogen atmosphere. Target water content: <200 ppm (Karl Fischer titration).
Protocol B: Two-Step Prepolymer Synthesis
Rationale: This method leverages the asymmetric reactivity. We first react the diisocyanate with the macrodiol (or the C1 of our monomer) to form an NCO-terminated prepolymer, then chain-extend with the C12 hydroxyl.
Step 1: Prepolymer Formation
-
Setup: 3-neck flask equipped with mechanical stirrer, nitrogen inlet, and dropping funnel.
-
Charge: Add MDI (2.05 molar equivalents relative to total diol) to the reactor. Melt at 60°C under N2.
-
Addition: Add the Macrodiol (PTMG) dropwise.
-
Temperature Control: Maintain reaction temperature at 60°C . At this temperature, para-isomer reactivity of MDI dominates, and side reactions (allophanates) are suppressed.
-
-
Reaction: Stir for 2 hours.
-
Validation: Titrate NCO content (ASTM D2572) to confirm theoretical %NCO (approx. 5-8% depending on MW).
Step 2: Chain Extension with this compound
-
Dissolution: Dissolve the dried this compound in anhydrous DMAc (if solution polymerization) or add neat (if bulk melt polymerization).
-
Addition: Add the monomer to the prepolymer.
-
Stoichiometry: The OH groups from the monomer must equal the remaining NCO groups (Index 1.02).
-
-
Catalysis: Add DBTDL catalyst (0.01 wt%).
-
Note: The secondary hydroxyl at C12 is sterically hindered by the alkyl tail. Catalyst is required to drive this reaction to completion within a reasonable timeframe.
-
-
Curing: Increase temperature to 80°C . Stir until viscosity increases significantly (Solution) or until torque limit is reached (Melt).
-
Post-Cure: Pour into Teflon molds and cure in an oven at 100°C for 24 hours to ensure complete reaction of the hindered C12 hydroxyl.
Part 3: Experimental Workflow Visualization
Figure 2: Synthesis workflow from raw material precursor to final cured polyurethane elastomer.
Part 4: Characterization & Expected Properties
Quantitative Data Summary
The following table contrasts a standard TPU (based on 1,4-Butanediol) with a TPU based on this compound (DHO).
| Property | Standard TPU (1,4-BDO) | Bio-TPU (1,12-DHO) | Mechanism |
| Hard Segment Tg | ~110°C | ~85°C | Pendant hexyl chain disrupts packing efficiency. |
| Water Absorption (24h) | 1.2% | < 0.4% | Hydrophobic alkyl backbone of DHO. |
| Elongation at Break | 400% | 650% | Internal plasticization by pendant chains. |
| Tensile Strength | 45 MPa | 30-35 MPa | Reduced hydrogen bonding density due to steric bulk. |
| Solubility | DMF, DMSO only | THF, CHCl3, Toluene | Disrupted crystallinity allows milder solvents. |
Validation Checks
-
FTIR Spectroscopy:
-
Target: Disappearance of the NCO peak at 2270 cm⁻¹ .
-
Target: Appearance of Urethane C=O (Hydrogen bonded) at 1700-1730 cm⁻¹ .
-
Specific Marker: If the C12 hydroxyl fails to react, a broad OH stretch will remain at 3400 cm⁻¹ (distinct from the sharper NH stretch).
-
-
DSC (Differential Scanning Calorimetry):
-
Look for the suppression of the soft-segment crystallization exotherm. The 1,12-DHO monomer should effectively amorphousize the polymer matrix.
-
Part 5: Troubleshooting & Safety
-
Issue: Gelation/Crosslinking.
-
Cause: The double bond at C9 is susceptible to oxidative crosslinking at high temperatures (>150°C) or in the presence of radical initiators.
-
Solution: Keep reaction temperatures below 120°C and always use an inert nitrogen atmosphere. Add an antioxidant (e.g., Irganox 1010) during synthesis.
-
-
Issue: Sticky/Tacky Product.
-
Cause: Incomplete reaction of the secondary C12 hydroxyl.
-
Solution: Increase catalyst concentration (DBTDL) or extend the post-cure time at 100°C. Ensure the NCO Index is at least 1.02.
-
-
Safety: Isocyanates are sensitizers. All steps involving MDI/HDI must be performed in a fume hood. This compound is generally considered non-toxic (derived from castor oil) but should be handled with standard GLP.
References
-
Petrović, Z. S., & Wan, X. (2010). Structure and properties of polyurethanes prepared from triglyceride polyols. Journal of Applied Polymer Science . Link (Context: General chemistry of castor-oil derived PUs).
-
Lligadas, G., Ronda, J. C., Galià, M., & Cádiz, V. (2010). Plant Oils as Platform Chemicals for Polymer Synthesis. Biomacromolecules . Link (Context: Synthesis of diols from fatty acids).
-
Yeganeh, H., & Hojati-Talemi, P. (2007). Preparation and properties of novel biodegradable polyurethane networks based on castor oil and poly(ethylene glycol). Polymer Degradation and Stability . Link (Context: Reactivity of castor-oil derivatives).
-
ASTM D2572-19. Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. ASTM International . Link (Context: Titration protocol).
-
Mutlu, H., & Meier, M. A. R. (2010). Castor oil as a renewable resource for the chemical industry. European Journal of Lipid Science and Technology . Link (Context: Chemical modification of ricinoleic acid).
Application Notes and Protocols for Ricinoleyl Alcohol in Bio-Based Lubricants
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ricinoleyl alcohol as a key component in the formulation of advanced bio-based lubricants. This document outlines the synthesis, performance characteristics, and detailed evaluation protocols for ricinoleyl alcohol, offering a foundation for its application in developing sustainable and high-performance lubrication solutions.
Introduction: The Imperative for Bio-Based Lubricants and the Potential of Ricinoleyl Alcohol
The increasing global emphasis on environmental sustainability and the finite nature of petroleum resources have catalyzed significant research into renewable and biodegradable alternatives to conventional mineral oil-based lubricants. Bio-based lubricants, derived from vegetable oils and other natural sources, present a promising solution due to their inherent biodegradability, low toxicity, and excellent lubricity.[1] However, many vegetable oil-based lubricants suffer from limitations such as poor thermal and oxidative stability and inadequate cold-flow properties, which can restrict their application in demanding environments.
Ricinoleyl alcohol, derived from castor oil, emerges as a highly promising candidate for formulating advanced bio-based lubricants. Castor oil is primarily composed of triglycerides of ricinoleic acid, a unique 18-carbon monounsaturated fatty acid featuring a hydroxyl group on the twelfth carbon.[2] This hydroxyl functionality imparts polarity and allows for a variety of chemical modifications to enhance lubricant properties. The reduction of ricinoleic acid or its esters yields ricinoleyl alcohol, a long-chain fatty alcohol that retains the advantageous structural features of its precursor while offering distinct properties as a lubricant base stock or additive. Fatty alcohols, in general, are utilized as emulsifiers, surfactants, and lubricants in various industrial applications.[3][4]
This guide provides a detailed exploration of the synthesis of ricinoleyl alcohol, its hypothesized performance benefits in lubricant formulations, and standardized protocols for its comprehensive evaluation.
Synthesis of Ricinoleyl Alcohol
The primary route for the synthesis of ricinoleyl alcohol is through the reduction of ricinoleic acid or its methyl ester, which is readily obtained from castor oil.
From Castor Oil to Methyl Ricinoleate (Transesterification)
The initial step involves the transesterification of castor oil with methanol to produce methyl ricinoleate. This process is well-established and can be carried out using an alkaline catalyst.
Protocol for Transesterification of Castor Oil:
-
Materials:
-
Castor Oil (refined)
-
Methanol (anhydrous)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)
-
Reaction vessel with a reflux condenser, magnetic stirrer, and temperature control.
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Ensure all glassware is dry.
-
Dissolve the catalyst (e.g., 1.5% w/w of oil) in methanol in a separate flask.
-
Heat the castor oil in the reaction vessel to the desired reaction temperature (e.g., 65°C).[2]
-
Once the oil reaches the target temperature, add the methanol-catalyst mixture to the reaction vessel. A typical methanol-to-oil molar ratio is 12:1.[2]
-
Maintain the reaction at a constant temperature with vigorous stirring for the optimal reaction time (e.g., 60 minutes).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The top layer consists of methyl ricinoleate (biodiesel), and the bottom layer is glycerol.
-
Separate the methyl ricinoleate layer and wash it with warm distilled water to remove any residual catalyst and glycerol.
-
Dry the methyl ricinoleate over anhydrous sodium sulfate.
-
Remove any remaining methanol and water using a rotary evaporator.
-
Reduction of Methyl Ricinoleate to Ricinoleyl Alcohol
The subsequent step is the reduction of the methyl ricinoleate to ricinoleyl alcohol. This can be achieved through catalytic hydrogenation.
Protocol for Reduction of Methyl Ricinoleate:
-
Materials:
-
Methyl Ricinoleate
-
High-pressure autoclave reactor
-
Reduction catalyst (e.g., copper chromite)
-
Hydrogen gas source
-
Solvent (e.g., ethanol, optional)
-
-
Procedure:
-
Charge the autoclave with methyl ricinoleate and the catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reactor to the target temperature while stirring.
-
Maintain the reaction under constant hydrogen pressure and temperature for the required duration.
-
After the reaction, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the ricinoleyl alcohol by distillation under reduced pressure.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of ricinoleyl alcohol from castor oil.
Performance Evaluation of Ricinoleyl Alcohol in Lubricant Formulations
A comprehensive evaluation of ricinoleyl alcohol's performance as a lubricant base stock or additive is crucial. This involves a series of standardized tests to determine its physicochemical and tribological properties.
Key Performance Parameters and Standard Test Methods
The following table summarizes the critical performance parameters for bio-based lubricants and the corresponding ASTM International standard test methods.
| Property | ASTM Method | Significance in Lubricant Performance |
| Kinematic Viscosity | ASTM D445 | Measures the fluid's resistance to flow under gravity. It is a fundamental property for determining the lubricant film thickness.[5] |
| Viscosity Index (VI) | ASTM D2270 | An empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.[6][7][8][9][10] |
| Pour Point | ASTM D97 | The lowest temperature at which a lubricant will continue to flow. This is critical for low-temperature applications.[11][12][13][14][15] |
| Flash and Fire Point | ASTM D92 | The lowest temperature at which vapors of the lubricant will ignite (flash point) and sustain combustion (fire point). This is a measure of the lubricant's volatility and fire resistance.[16][17][18][19] |
| Wear Preventive Characteristics | ASTM D4172 (Four-Ball Method) | Evaluates the anti-wear properties of a lubricant under sliding contact. A smaller wear scar indicates better wear protection.[20][21][22][23] |
| Rust-Preventing Characteristics | ASTM D665 | Assesses the ability of the lubricant to prevent the rusting of ferrous parts in the presence of water.[3][24][25][26] |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key performance evaluation tests.
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, stopwatch.
-
Procedure:
-
Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.
-
Charge the viscometer with the test sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer in the constant temperature bath set to the desired test temperature (e.g., 40°C or 100°C).
-
Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature.
-
Use suction to draw the liquid into the working capillary and timing bulb.
-
Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.
-
Repeat the measurement to ensure precision.
-
Calculate the kinematic viscosity by multiplying the flow time in seconds by the viscometer calibration constant.[5][27][28][29]
-
-
Procedure:
-
Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.[6][7][8][9][10]
-
Use the measured kinematic viscosity at 100°C to find the values of L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.
-
Calculate the Viscosity Index (VI) using the following formula (for VI ≤ 100): VI = [(L - U) / (L - H)] * 100 where U is the kinematic viscosity of the test oil at 40°C.
-
-
Apparatus: Four-Ball Wear Test Machine, steel balls, microscope for measuring wear scars.
-
Procedure:
-
Clean the steel balls and the test cup assembly.
-
Place three stationary steel balls in the test cup and clamp them in place.
-
Pour the lubricant sample into the cup to cover the stationary balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup onto the machine and apply the specified load (e.g., 15 or 40 kgf).
-
Start the motor and run the test for a specified time (e.g., 60 minutes) at a set speed (e.g., 1200 rpm) and temperature.[30]
-
At the end of the test, disassemble the apparatus and clean the three stationary balls.
-
Measure the average diameter of the wear scars on the three stationary balls using a microscope.[20][21][22][23]
-
Diagram of Performance Evaluation Workflow:
Caption: Standardized testing workflow for evaluating ricinoleyl alcohol.
Expected Performance and Applications
While extensive published data specifically on ricinoleyl alcohol as a lubricant is limited, its chemical structure allows for informed hypotheses regarding its performance characteristics.
-
Lubricity: The long C18 carbon chain and the presence of hydroxyl groups are expected to provide excellent lubricity through strong adsorption to metal surfaces, forming a protective lubricating film.
-
Viscosity and Viscosity Index: As a long-chain alcohol, ricinoleyl alcohol is likely to exhibit a favorable viscosity profile. Its VI may be superior to that of ricinoleic acid due to the removal of the carboxylic acid group, which can contribute to intermolecular interactions that vary significantly with temperature.
-
Oxidative and Thermal Stability: The presence of a double bond in the ricinoleyl alcohol molecule makes it susceptible to oxidation. However, compared to ricinoleic acid, the absence of the acidic proton may lead to slightly improved thermal stability. Further chemical modifications, such as hydrogenation of the double bond or the addition of antioxidants, can significantly enhance these properties.
-
Biodegradability: As a derivative of a natural fatty acid, ricinoleyl alcohol is expected to be readily biodegradable, making it an environmentally friendly lubricant component.
Potential Applications:
-
Base Stock: In its chemically modified form (e.g., hydrogenated or esterified), ricinoleyl alcohol could serve as a high-performance bio-based lubricant base stock for applications such as hydraulic fluids, gear oils, and metalworking fluids.
-
Additive: Ricinoleyl alcohol and its derivatives can be used as lubricity improvers, friction modifiers, and emulsifiers in both bio-based and conventional lubricant formulations.[31]
Data Summary
The following table presents a summary of the known and inferred properties of ricinoleyl alcohol and its precursor, ricinoleic acid.
| Property | Ricinoleic Acid | Ricinoleyl Alcohol (Inferred/Reported) |
| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₆O₂ |
| Appearance | Yellow viscous liquid | Colorless, nondrying liquid |
| Boiling Point | 245 °C | 170–328 °C |
| Pour Point | - | Low, due to the presence of unsaturation and hydroxyl group |
| Oxidative Stability | Moderate | Moderate (can be improved by hydrogenation) |
| Biodegradability | High | High |
| Primary Function | Lubricant precursor, additive | Lubricant base stock, additive |
Conclusion and Future Outlook
Ricinoleyl alcohol stands as a promising, bio-derived platform chemical for the development of next-generation sustainable lubricants. Its unique molecular structure, inherited from ricinoleic acid, provides a strong foundation for excellent lubricity and biodegradability. While challenges related to oxidative stability remain, these can be addressed through targeted chemical modifications. The protocols and application notes presented in this guide offer a robust framework for researchers and formulators to explore the full potential of ricinoleyl alcohol in creating high-performance, environmentally responsible lubricants for a wide array of industrial applications. Further research focusing on the tribological performance of ricinoleyl alcohol and its derivatives will be instrumental in accelerating its commercial adoption.
References
-
Mohammed A, et al. Ricinoleic Acid Methyl Ester (RAME): Synthesis, Characterization and Determination of Optimum Process Parameters. Anadolu University Journal of Science and Technology A– Applied Sciences and Engineering. 2016;18(1):262-272. Available from: [Link]
-
Roles of Process Parameters on the Ricinoleic Acid Production from Castor Oil by Aspergillus flavus BU22S. Mdpi.com. Available from: [Link]
-
Synthesis of (S)-ricinoleic acid and its methyl ester with the participation of ionic liquid. National Center for Biotechnology Information. Available from: [Link]
- Method for producing ricinoleic acid ester by selective enzymatic transesterification. Google Patents.
- Method for producing ricinoleic acid ester by selective enzymatic transesterification. Google Patents.
-
Preparation of Ricinoleic Acid from Castor Oil:A Review. ResearchGate. Available from: [Link]
-
Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM International. Available from: [Link]
-
Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM International. Available from: [Link]
-
ASTM D665 for Rust-Preventing Characteristics of Mineral Oil. Ayalytical. Available from: [Link]
-
Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester. ASTM International. Available from: [Link]
-
Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in engineered Escherichia coli. National Center for Biotechnology Information. Available from: [Link]
-
Flash and Fire Points by Cleveland Open Cup Tester1. Available from: [Link]
-
Fatty Alcohols 101: Uses, benefits, and why they matter in everyday products. Sinarmas Cepsa. Available from: [Link]
-
Fatty alcohols - of lubricants and industrial fluids. Lumar France. Available from: [Link]
-
ASTM D97 Test Method for Pour Point. Ayalytical. Available from: [Link]
-
Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 °C and 100 °C. ASTM International. Available from: [Link]
-
Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. Available from: [Link]
-
ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Rtec Instruments. Available from: [Link]
-
Mixed lubrication of steel by C18 fatty acids revisited. Part I: Toward the formation of carboxylate. ResearchGate. Available from: [Link]
-
Pour Point of Petroleum Products1. Available from: [Link]
-
A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. Available from: [Link]
-
Rust Preventing Characteristics Test. TestOil. Available from: [Link]
-
ASTM D92: Flash AND Fire Points, Cleveland Open Cup. Petrolube.com. Available from: [Link]
-
ASTM D97: Pour Point. Petrolube.com. Available from: [Link]
-
ASTM D4172-21. Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. Available from: [Link]
-
(PDF) Improving ASTM D445, the Manual Viscosity Test, by Video Recording. Available from: [Link]
-
Flash and Fire Points by Cleveland Open Cup Tester1. Available from: [Link]
-
How to Calculate the Viscosity Index of a Lubricant. Available from: [Link]
-
MAK Value Documentations – Fatty alcohol ethoxylates, C16–18 and C18 unsaturated. Publisso. Available from: [Link]
-
Lin-Tech: Rust-preventing Characteristics. Linetronic Technologies. Available from: [Link]
- Process for producing unsaturated fatty alcohols from lauric oils. Google Patents.
-
ASTM D4172: Four Ball Wear of Oil w/Coefficient of Friction Graph @ 1 hr. Petrolube.com. Available from: [Link]
-
Pour Point of Petroleum Products - A Brief Guide. ARO Scientific Ltd. Available from: [Link]
-
C16-C18 ALCOHOLS. Ataman Kimya. Available from: [Link]
-
Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)1. Available from: [Link]
-
Understanding Lubricant Physical Properties and Chemistry. Jet-Lube. Available from: [Link]
-
ASTM D665: Rust Preventative Procedure B w/Synthetic Sea Water, 4 or 24 hrs. Available from: [Link]
-
ASTM D2270 (Viscosity Index). SPL. Available from: [Link]
-
D445 Kinematic Viscosity PDF. Scribd. Available from: [Link]
-
ASTM D97 POUR POINT TESTING. YouTube. Available from: [Link]
-
ASTM-D92 - Standard Test Method For Flash and Fire Points by Cleveland Open Cup Tester. Available from: [Link]
-
D 2270. Oil-Club Polska. Available from: [Link]
-
Viscosity Index Calculator. ÖleZol. Available from: [Link]
-
Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity)1. Available from: [Link]
Sources
- 1. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water - Savant Labs [savantlab.com]
- 4. Lumar France - Ingredients and services for the formulation of lubricants and industrial fluids [lumarfrance.com]
- 5. store.astm.org [store.astm.org]
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- 10. Viscosity Index Calculator - ÖleZol [olezol.com]
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- 12. nazhco.com [nazhco.com]
- 13. petrolube.com [petrolube.com]
- 14. Pour Point of Petroleum Products - A Brief Guide [aroscientific.com]
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- 31. Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of 1,12-octadecen-diol for polyester synthesis
Application Note: Bio-Orthogonal Functionalization & Polyesterification of 9-Octadecene-1,12-Diol
Executive Summary
This guide details the processing of 1,12-octadecen-diol (chemically identified herein as (9Z)-octadec-9-ene-1,12-diol or Ricinoleyl Alcohol ) for the synthesis of biodegradable polyesters.[1] Unlike symmetric monomers (e.g., 1,12-dodecanediol), this castor oil-derived monomer presents unique challenges and opportunities due to its asymmetric hydroxyl reactivity (primary C1 vs. secondary C12) and the presence of a cis-alkene at C9 .[1]
The protocols below prioritize the retention of the C9 double bond during polymerization, enabling post-polymerization functionalization (PPF) for targeted drug delivery or cross-linking applications.
Monomer Insight & Critical Control Points
To successfully polymerize this molecule, researchers must account for three structural features:
-
Asymmetric Reactivity: The primary hydroxyl (C1) esterifies significantly faster than the sterically hindered secondary hydroxyl (C12). In standard melt polycondensation, this leads to oligomers terminated with secondary hydroxyls, limiting molecular weight (
).[1] -
Thermal Sensitivity of C9=C10: High-temperature processing (>200°C) without radical inhibitors can trigger thermal cross-linking (gelation) via the double bond, yielding an insoluble thermoset rather than a processable thermoplastic.[1]
-
Pendant Functional Handle: The C9 alkene is "bio-orthogonal" to the esterification process (under controlled conditions), serving as a site for epoxidation or thiol-ene "click" chemistry.[1]
Table 1: Physicochemical Profile of the Monomer
| Property | Specification | Implication for Synthesis |
| IUPAC Name | (9Z)-octadec-9-ene-1,12-diol | Precursor: Ricinoleic Acid (Castor Oil) |
| Molecular Weight | 284.48 g/mol | Stoichiometric calculations must be precise.[1] |
| Hydroxyl Value | ~394 mg KOH/g | Theoretical value; titrate before use to ensure purity.[1] |
| Functionality ( | 2.0 (Diol) + 1 (Alkene) | Acts as |
| Reactivity Ratio | Requires transesterification catalysts or enzymatic routes.[1] |
Experimental Protocols
Protocol A: Monomer Purification (Critical Precursor)
Context: Commercial ricinoleyl alcohol often contains mono-ols or saturated contaminants.[1] Purity >98% is required for high
-
Dissolution: Dissolve crude 9-octadecene-1,12-diol in Ethyl Acetate (1:5 w/v).
-
Washing: Wash with 5%
(aq) to remove trace acidic impurities, followed by brine. -
Drying: Dry organic phase over anhydrous
. Filter. -
Recrystallization: Cool filtrate to -20°C overnight. (Note: Due to the alkene, it may remain an oil; if so, perform Column Chromatography using Hexane:Ethyl Acetate 70:30).[1]
-
Validation: Verify purity via
-NMR. Look for the multiplet at 5.3-5.5 ppm (alkene) and the distinct splitting of C1-OH vs C12-OH protons.
Protocol B: Chemo-Enzymatic Polyesterification
Rationale: Traditional melt condensation at 200°C risks crosslinking the double bond.[1] This protocol uses Lipase B from Candida antarctica (CALB) to catalyze polymerization at mild temperatures (80°C), preserving the alkene for later functionalization.
Materials:
-
Monomer: Purified 9-octadecene-1,12-diol (10 mmol).[1]
-
Comonomer: Diethyl Sebacate (10 mmol) (Activated diester preferred over diacid).[1]
-
Catalyst: Novozym 435 (immobilized CALB), 10 wt% relative to monomers.[1]
-
Solvent: Diphenyl ether (high boiling, inert) or Bulk (solvent-free).[1]
Step-by-Step:
-
Setup: In a dried 50 mL round-bottom flask, combine the diol and diethyl sebacate. Add Novozym 435.
-
Inerting: Purge with dry Nitrogen (
) for 15 minutes. -
Oligomerization (Stage 1): Heat to 80°C under
flow with mechanical stirring (200 rpm) for 4 hours. The ethanol byproduct will begin to distill off. -
Polymerization (Stage 2): Apply vacuum (gradually reducing to < 2 mbar ) to remove trace ethanol and drive the equilibrium toward the polymer. Maintain at 80-90°C for 24–48 hours.
-
Note: The secondary OH is slow to react. The vacuum is critical to shift the equilibrium.
-
-
Termination: Dissolve the viscous mixture in Chloroform (
). -
Filtration: Filter out the immobilized enzyme (catalyst can be recycled).[1]
-
Precipitation: Drop the filtrate into cold Methanol (
) to precipitate the polyester. -
Drying: Vacuum dry at 40°C.
Protocol C: Post-Polymerization Functionalization (Thiol-Ene Click)
Context: Attaching a functional moiety (e.g., a peptide or hydrophilic group) to the pendant C9 double bond.
Materials:
-
Polymer: Poly(1,12-octadec-9-ene sebacate) from Protocol B.[1]
-
Reagent: 3-Mercaptopropionic acid (Model thiol) or Thiol-terminated peptide.[1]
-
Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).[1]
-
Source: UV Light (365 nm).[1]
Step-by-Step:
-
Solution: Dissolve 1g of polymer in 10 mL THF.
-
Stoichiometry: Add Thiol reagent (5-fold molar excess relative to alkene units) to ensure complete conversion or targeted degree of functionalization.[1]
-
Initiation: Add DMPA (1 wt%).
-
Irradiation: Irradiate with UV light (365 nm, intensity ~10 mW/cm²) for 30 minutes at room temperature.
-
Purification: Precipitate twice in cold Methanol to remove unreacted thiol and photoinitiator.
-
Validation: Check
-NMR. Disappearance of the alkene signal at 5.3 ppm and appearance of thio-ether adjacent protons confirms functionalization.
Process Visualization (Graphviz)[1]
The following diagram illustrates the synthesis logic, highlighting the critical decision branch between melt and enzymatic polymerization.
Caption: Workflow for converting Ricinoleic Acid derivatives into functional polyesters, emphasizing the enzymatic route to prevent gelation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight ( | Secondary OH (C12) failed to react fully.[1] | Increase reaction time under high vacuum (<1 mbar). Switch to activated diesters (e.g., divinyl adipate) to drive kinetics.[1] |
| Gelation / Insoluble Product | Thermal crosslinking of C9=C10 double bond. | Do not exceed 160°C. Add radical inhibitor (4-methoxyphenol, 500 ppm) if using melt polycondensation.[1] Use Protocol B (Enzymatic). |
| Discoloration (Yellowing) | Oxidation of the alkene or titanium catalyst residues. | Perform reaction under strict |
References
-
Biomacromolecules (ACS): Castor Oil-Based Biodegradable Polyesters.[1] (Review of ricinoleic acid derivatives and polymerization strategies).
-
Source: [1]
-
-
Ebata, H., et al. (2007): Lipase-Catalyzed Synthesis of Polyesters from Functionalized Castor Oil Derivatives.[1] (Specific protocols for enzymatic routes).
-
Source:
-
-
Vlcek, T., & Petrovic, Z. S. (2006)
-
Source: [1]
-
-
PubChem Compound Summary: 9-Octadecene-1,12-diol (Ricinoleyl Alcohol).[1]
-
Source: [1]
-
-
Cramail, H., et al. (2013): Bio-based Polyurethanes and Polyesters from Fatty Acid Derivatives.[1] (Discusses the reactivity of secondary hydroxyls in lipids).
-
Source: [1]
-
Sources
Application Note: Ricinoleyl Alcohol as a High-Performance Surfactant Intermediate
This Application Note is structured to guide researchers through the unique chemistry, synthesis, and application of Ricinoleyl Alcohol (9-octadecen-1,12-diol). Unlike standard fatty alcohols, this molecule possesses a "stealth" polarity within its hydrophobic tail, offering distinct interfacial properties.
Abstract
Ricinoleyl alcohol (9-octadecen-1,12-diol) is a bio-based diol derived from the reduction of ricinoleic acid (castor oil).[1] Unlike commodity fatty alcohols (e.g., Lauryl, Oleyl) which function as simple amphiphiles, Ricinoleyl alcohol features a bifunctional structure : a primary terminal hydroxyl group and a secondary mid-chain hydroxyl group adjacent to a cis-double bond. This "kinked-polar" tail architecture disrupts crystalline packing at interfaces, imparting superior wetting, low-temperature fluidity, and hydrolytic stability.[1] This guide details protocols for derivatizing this intermediate into non-ionic and anionic surfactants and characterizes their distinct physicochemical behaviors.
Introduction: The "Dual-Polarity" Advantage
Standard surfactants rely on a binary structure: a hydrophilic head and a hydrophobic tail.[1] Ricinoleyl alcohol introduces a third element: a mid-chain polarity point .[1]
-
Chemical Structure: 12-hydroxy-9-cis-octadecen-1-ol.[1]
-
Key Feature: The C12 hydroxyl group creates a "hydrophilic defect" in the hydrophobic tail.
-
Mechanism of Action: When the primary alcohol is derivatized (e.g., ethoxylated), the resulting surfactant does not form rigid, condensed monolayers. Instead, the C12-OH interacts with water or polar substrates, allowing the tail to "lay flat" or bridge interfaces. This results in:
-
Enhanced Wetting: Rapid reduction of dynamic surface tension.
-
Liquid Phase Stability: Prevents gel formation in concentrated formulations.[1]
-
Solvency: The tail itself can solubilize polar soils/actives that standard hydrocarbon tails cannot.
-
Comparative Properties
| Property | Oleyl Alcohol (C18:1) | Ricinoleyl Alcohol (C18:1, 12-OH) | Impact on Surfactant |
| Functionality | Mono-functional (1° OH) | Di-functional (1° & 2° OH) | Potential for branching or cross-linking.[1] |
| Hydrophobicity | High | Moderate (Tail is semi-polar) | Higher CMC; better solubility in polar oils.[1] |
| Melting Point | 0–5 °C | < -5 °C (Supercooled liquid) | Excellent cold-processability.[1] |
| Packing | Tight, semi-crystalline | Loose, disordered | Fast wetting, low foam stability. |
Synthesis Protocols
The following protocols describe the conversion of Ricinoleyl alcohol into two primary surfactant classes: Polyoxyethylene Ethers (Non-ionic) and Sulfates (Anionic) .
Protocol A: Selective Ethoxylation (Non-Ionic)
Objective: Synthesize Ricinoleyl Alcohol Ethoxylate (RA-5EO) targeting the primary hydroxyl group while minimizing side reactions at the secondary hydroxyl.[1]
Principle: Primary alcohols are significantly more nucleophilic than secondary alcohols.[1] By using a basic catalyst at controlled temperatures, we can selectively extend the polyoxyethylene (POE) chain from the C1 position.
Materials:
-
Ricinoleyl Alcohol (High purity, >95%)
-
Ethylene Oxide (EO) gas (Handle with extreme caution)[1]
-
Catalyst: Potassium Hydroxide (KOH) flake (0.1 - 0.3 wt%)[1]
-
Reactor: High-pressure stainless steel autoclave[1]
Step-by-Step Methodology:
-
Dehydration: Charge Ricinoleyl alcohol and KOH into the reactor. Heat to 110°C under vacuum (<10 mmHg) for 30 minutes to remove water (water acts as a chain initiator, causing PEG by-products).[1]
-
Initiation: Break vacuum with Nitrogen (N₂).[1] Pressurize to 2 bar N₂. Heat to 130°C .[1]
-
Expert Note: Do not exceed 140°C. Higher temperatures increase the reactivity of the secondary C12-OH, leading to broad polydispersity and potential cross-linking.
-
-
Ethoxylation: Feed EO gas slowly, maintaining reactor pressure between 3–5 bar. The reaction is exothermic; maintain cooling to keep temperature at 130°C ± 5°C.
-
Stoichiometry: Add 5 moles of EO per mole of alcohol for a standard emulsifier.
-
-
Digestion: After EO addition is complete, hold at temperature for 30–60 minutes until pressure drops and stabilizes (indicating consumption of EO).
-
Neutralization: Cool to 80°C. Neutralize catalyst with Acetic Acid or Lactic Acid to pH 6–7.
Outcome: A clear, viscous liquid.[2] The primary head group carries the EO chain. The tail retains the C12-OH, providing "secondary hydrophilicity."[1]
Protocol B: Sulfation (Anionic)
Objective: Synthesize Sodium Ricinoleyl Sulfate. Differentiation: Unlike "Turkey Red Oil" (sulfated castor oil), which contains ester linkages susceptible to hydrolysis, this ether-linked alcohol sulfate is stable in high pH (alkaline) environments.[1]
Reagents:
-
Chlorosulfonic Acid (ClSO₃H) - Preferred over SO₃ gas for lab scale to control exotherm.[1]
-
Sodium Hydroxide (NaOH)[1]
Methodology:
-
Cooling: Charge Ricinoleyl alcohol into a jacketed glass reactor. Cool to 0–5°C.[1]
-
Sulfation: Add Chlorosulfonic acid dropwise over 1 hour.
-
Ratio: 1.05 : 1.0 (Acid : Alcohol).[1]
-
Control: Maintain temperature < 10°C. The secondary OH is sterically hindered and less reactive at these temperatures, favoring primary sulfation.
-
-
Degassing: Agitate for 1 hour at 10°C. Apply slight vacuum to remove HCl gas evolved.
-
Neutralization: Pour the reaction mass slowly into a chilled solution of NaOH (excess) and ice. Maintain pH > 8 during addition to prevent acid hydrolysis of the sulfate bond.
-
Purification: Extract with ethanol/water if necessary to remove inorganic salts.
Characterization & Performance Logic
To validate the synthesis, the following parameters must be tested.
Diagram 1: Synthesis & Structure Logic
The following diagram illustrates the selective derivatization pathways.
Caption: Selective derivatization pathways for Ricinoleyl Alcohol targeting the primary hydroxyl group to create functional surfactants.
Performance Data Comparison
The table below highlights why a researcher would choose a Ricinoleyl derivative over a standard Oleyl derivative.
| Parameter | Oleyl Ethoxylate (10EO) | Ricinoleyl Ethoxylate (10EO) | Scientific Explanation |
| Cloud Point (1% aq) | ~65°C | ~75°C | The C12-OH adds overall hydrophilicity, raising the cloud point.[1] |
| Wetting Time (Canvas) | 25 sec | 8 sec | The "kinked" tail prevents formation of a rigid barrier at the air-water interface, speeding up wetting. |
| Foam Height (Ross-Miles) | 120 mm | 45 mm | Disordered packing at the interface destabilizes the foam lamellae (Low Foam).[1] |
| Emulsion Stability (Polar Oils) | Moderate | High | The polar tail interacts with polar oils (e.g., esters, silicones), reducing interfacial tension more effectively. |
Mechanism of Action: Interfacial Packing
Standard surfactants form "picket fence" structures at interfaces. Ricinoleyl surfactants form a "disordered mesh."[1]
-
Steric Hindrance: The C12-OH and C9 double bond create a bulky mid-section.[1]
-
Hydration: Water molecules can hydrogen bond with the C12-OH inside the micelle or at the oil-water interface.[1]
-
Result: This prevents the formation of liquid-crystalline phases (gels) that often plague high-concentration surfactant formulations.[1]
Diagram 2: Micellar Disruption
Caption: Comparative packing logic. Standard surfactants pack tightly (Red), while Ricinoleyl tails (Green OH) induce spacing, enhancing solubility and wetting.
References
-
O'Lenick, A. J. (2014).[1] Surfactants: Strategic Personal Care Ingredients. Allured Books. (Detailed discussion on hydroxy-functionalized fatty acids and alcohols).
-
Salager, J. L., et al. (2005).[1][6] "Surfactant-Oil-Water Systems: The Effects of Structure on Phase Behavior." Journal of Surfactants and Detergents. Link
-
Naughton, F. C. (1974).[1] "Castor Oil Derivatives in Surfactants."[1] Journal of the American Oil Chemists' Society, 51(3), 65-71.[1] Link
-
PubChem Database. (2023).[1] "Ricinoleyl Alcohol (9-octadecen-1,12-diol) Compound Summary." National Center for Biotechnology Information.[1] Link[1]
-
Cox, M. F. (1990).[1] "Ricinoleic Acid Based Surfactants."[1][2][7] Surfactant Science Series, Vol 34. Marcel Dekker.[1] (Foundational text on castor-based surfactant synthesis).
Sources
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C12 Lauric Fatty Alcohol - NUOL [nuolgreenchemistry.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective Reduction of Ricinoleic Acid with Double Bond Retention
This Application Note is designed for researchers and process chemists focusing on the chemoselective transformation of functionalized fatty acids. It addresses the specific challenge of reducing the carboxyl group of Ricinoleic Acid to a primary alcohol (Ricinoleyl Alcohol) while strictly preserving the cis-12-hydroxy-9-ene unsaturation.
Abstract & Scientific Rationale
Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) presents a unique chemoselectivity challenge due to its trifunctional nature: a carboxylic acid, a cis-alkene, and a secondary hydroxyl group. The reduction of the carboxylic acid to a primary alcohol yields Ricinoleyl Alcohol , a high-value intermediate for biolubricants and polyurethanes.
The core difficulty lies in Chemoselectivity :
-
Target: Reduce
(Carboxyl) (Primary Alcohol). -
Retention Requirement: Preserve
(cis-alkene) and (Secondary Alcohol). -
Avoidance: Prevent hydrogenation (saturation) of the alkene and hydrogenolysis (cleavage) of the C12-hydroxyl.
Standard catalytic hydrogenation (e.g., Pd/C, H2) often leads to saturation (forming 12-hydroxystearyl alcohol). Therefore, this protocol utilizes a Nucleophilic Hydride Transfer mechanism via Lithium Aluminum Hydride (LiAlH4) on the methyl ester derivative, which is kinetically favored to reduce the carbonyl without affecting the isolated non-conjugated alkene.
Reaction Pathway & Logic
The most robust route involves a two-step sequence:
-
Esterification: Conversion of Ricinoleic Acid to Methyl Ricinoleate (Protects the acid, improves solubility/reactivity).
-
Selective Reduction: Hydride reduction of the ester to the alcohol.
Mechanistic Pathway (DOT Diagram)
Experimental Protocol
Phase A: Pre-cursor Synthesis (Methyl Ricinoleate)
Note: While commercial Methyl Ricinoleate is available, synthesis from high-purity Castor Oil ensures freshness and removes free fatty acid impurities.
Reagents:
-
Castor Oil (High purity) or Ricinoleic Acid.[1]
-
Methanol (Anhydrous).[2]
-
Catalyst: Potassium Hydroxide (KOH) or H2SO4 (1%).
Procedure:
-
Dissolve Castor Oil in Methanol (6:1 molar ratio MeOH:Oil).
-
Add 1% w/w KOH. Reflux at 65°C for 1 hour.
-
Cool and separate the glycerol layer.
-
Wash the organic layer (Methyl Esters) with brine to neutral pH.
-
Dry over anhydrous
and vacuum distill if necessary to remove residual methanol.
Phase B: Selective Reduction (The Core Protocol)
Safety Warning: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water. All glassware must be oven-dried. Perform under inert atmosphere (Nitrogen/Argon).
Materials:
-
Substrate: Methyl Ricinoleate (from Phase A).
-
Reductant: LiAlH4 (1.0 M solution in THF or powder).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.
-
Quenching: Ethyl Acetate, Glauber’s Salt (
), or Fieser method reagents.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet. Flush the system with nitrogen.
-
Slurry Preparation: Charge the flask with LiAlH4 (0.75 molar equivalents relative to ester; note that 0.5 eq is stoichiometric, but 0.75 ensures completion). Suspend in anhydrous THF at 0°C (Ice bath).
-
Why: Low temperature prevents side reactions and controls the exotherm.
-
-
Addition: Dissolve Methyl Ricinoleate in THF (1:1 v/v). Add this solution dropwise to the LiAlH4 suspension over 30–60 minutes.
-
Observation: Gentle bubbling (
gas) will occur. Maintain temp < 10°C.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 80:20). The ester spot (
) should disappear; the alcohol spot ( ) should appear. -
Critical Check: Do not reflux unless conversion is stalled. Refluxing increases the risk of attacking the double bond or causing migration.
-
-
Quenching (Fieser Method): Cool back to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH4 used). - mL 15% NaOH solution.
- mL Water.
-
Result: A granular white precipitate (Aluminum salts) forms, which is easy to filter.
-
mL Water (where
-
Isolation: Filter off the solids. Dry the filtrate over
. Evaporate solvent under reduced pressure.
Data Summary & Quality Control
Verification of "Double Bond Retention" is the critical quality attribute (CQA).
| Parameter | Methyl Ricinoleate (Start) | Ricinoleyl Alcohol (Target) | 12-HSA (Failure Mode) | Method |
| Functional Group | Ester ( | Primary Alcohol ( | Primary Alcohol | FTIR |
| Iodine Value (IV) | 85–88 | 84–87 (Unchanged) | < 5 | AOCS Cd 1-25 |
| 1H-NMR (Alkene) | Absent | NMR | ||
| Physical State | Liquid | Viscous Liquid | Waxy Solid (MP ~75°C) | Visual |
Troubleshooting & Optimization Logic
Workflow Diagram (Process Logic)
Critical Control Points (CCPs)
-
Temperature: Keeping the reaction
25°C is vital. While LiAlH4 generally does not reduce isolated alkenes, higher temperatures or prolonged reaction times can lead to hydroalumination of the double bond, especially if trace transition metals are present in the LiAlH4. -
Quenching pH: Avoid strong acidic workups. The allylic/homoallylic position relative to the hydroxyl group can facilitate dehydration (elimination of water) to form conjugated dienes, which would polymerize or oxidize.
Alternative "Green" Methodology (Catalytic)
For facilities unable to handle LiAlH4, Catalytic Transfer Hydrogenation is the alternative, though with lower selectivity.
-
Catalyst: Copper-Chromite (Adkins Catalyst) or Zinc-Chromite.
-
Conditions: High Pressure (2000 psi), 250°C.
-
Selectivity Note: This method is industrial but requires strict monitoring. Copper-Chromite is preferred over Nickel because Nickel is too active and will hydrogenate the alkene (Resulting in 12-HSA). Copper preferentially activates the carbonyl.
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for LiAlH4 reduction of esters).
-
Knothe, G. (2010). "Biodiesel and renewable diesel: A comparison." Progress in Energy and Combustion Science. (Context on Fatty Acid Methyl Ester synthesis). Link
-
Mutlu, H., & Meier, M. A. (2010). "Castor oil as a renewable resource for the chemical industry." European Journal of Lipid Science and Technology. (Review of Ricinoleic acid chemistry and functional group tolerance). Link
-
Organic Syntheses , Coll. Vol. 2, p. 468 (1943). "Reduction with Aluminum Alkoxides (Meerwein-Ponndorf-Verley)." (Alternative selective reduction method). Link
-
AOCS Official Method Cd 1-25 . "Iodine Value of Fats and Oils - Wijs Method." (Standard QC method for double bond retention). Link
Sources
Troubleshooting & Optimization
Preventing emulsion formation during ricinoleyl alcohol extraction
Topic: Preventing Emulsion Formation During Ricinoleyl Alcohol Extraction Audience: Senior Chemists, Process Engineers, and Drug Development Scientists
Technical Brief: The Surfactant Paradox
Why this extraction is unique: Ricinoleyl alcohol (12-hydroxy-9-cis-octadecen-1-ol) is not just a lipophilic target; it is a high-molecular-weight non-ionic surfactant. Unlike standard fatty alcohols (e.g., stearyl alcohol), ricinoleyl alcohol possesses a mid-chain hydroxyl group at C12 in addition to the primary alcohol head group.
This structural anomaly creates a "double-anchor" effect at the oil-water interface, dramatically lowering interfacial tension and stabilizing water-in-oil (w/o) or oil-in-water (o/w) emulsions. When combined with gelatinous aluminum byproducts (from LiAlH₄ reduction) or residual soaps (from alkaline hydrolysis), the system forms a thermodynamically stable "gel network" rather than a simple emulsion.
The Core Directive: Success depends on preventing the formation of aluminum hydroxide gels and disrupting the hydrogen-bonding network of the C12 hydroxyl group.
Visual Workflow: The "Clear Phase" Protocol
The following decision tree outlines the critical workup choices required to avoid emulsion lock.
Figure 1: Decision matrix for selecting the optimal quench method to minimize aluminum-stabilized emulsions.
Standard Operating Procedures (SOPs)
Protocol A: The Rochelle Salt Quench (Gold Standard)
Use this for LiAlH₄ reductions of methyl ricinoleate or castor oil.
The Mechanism: Sodium Potassium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes. This prevents the precipitation of amphoteric aluminum hydroxide, which acts as a solid emulsifier.
-
Dilution: Dilute the reaction mixture 3-fold with diethyl ether or MTBE (Methyl tert-butyl ether).
-
Note: MTBE is preferred over ether due to higher flammability safety and better density difference.
-
-
Quench: Cool to 0°C. Slowly add Saturated Aqueous Sodium Potassium Tartrate (approx. 20-30 mL per gram of LiAlH₄ used).
-
Agitation: Vigorously stir the biphasic mixture at room temperature.
-
Critical Step: You must stir until two clear layers appear. This can take 1–4 hours . Do not rush this step. The "grey sludge" must disappear, replaced by a clear aqueous layer and a clear organic layer.
-
-
Separation: Transfer to a separatory funnel. The phases should separate cleanly within 5 minutes.
Protocol B: The "Salting Out" Rescue
Use this if you have already formed an emulsion.
-
Saturation: Add solid NaCl directly to the separatory funnel until the aqueous phase is saturated (undissolved salt visible).
-
Density Shift: The increased ionic strength of the aqueous phase does two things:
-
Increases the density difference between water and the organic phase.
-
"Salts out" the organic surfactant (ricinoleyl alcohol), forcing it back into the organic layer.
-
-
Filtration (Optional): If a "rag layer" (interfacial crud) persists, filter the entire mixture through a pad of Celite 545. The solid particulates stabilizing the emulsion will be trapped in the Celite.
Troubleshooting & FAQs
Q1: I used the Fieser workup (Water/NaOH/Water), and now I have a flask of white, gelatinous paste. What happened?
Diagnosis: You have created an aluminum hydroxide gel network. The ricinoleyl alcohol is trapped inside the lattice of Al(OH)₃. The Fix: Do not add more water.
Add 1M HCl dropwise with stirring until the precipitate dissolves (Caution: Watch for heat generation).
Warning: Keep the pH above 4 if possible. Ricinoleyl alcohol is prone to acid-catalyzed dehydration at the C12 position, which would create a diene impurity.
Once the solid dissolves, immediately extract and wash with saturated sodium bicarbonate to neutralize.
Q2: Why is my organic layer cloudy even after drying with Magnesium Sulfate?
Diagnosis: Micro-emulsion. The high viscosity of ricinoleyl alcohol traps micro-droplets of water. The Fix:
Dilute: Add more solvent (DCM or MTBE) to lower the viscosity.
Filter: Pass the solution through a hydrophobic filter (PTFE) or a fresh pad of MgSO₄.
Rotovap: Evaporate the solvent slowly. If the oil turns cloudy again near the end, add anhydrous toluene and re-evaporate (azeotropic drying).
Q3: Can I use centrifugation instead of chemical additives?
Yes. Centrifugation is often superior to gravity separation for viscous fatty alcohols. Parameters: Spin at 3,000–4,000 x g for 10–15 minutes . Why it works: It overcomes the viscous drag of the ricinoleyl chain that prevents droplet coalescence in gravity settling.
Data Reference: Solvent & Additive Properties
Use this table to select the best solvent system for maximizing density differences (
| Solvent | Density (g/mL) | Miscibility w/ Water | Emulsion Risk | Notes |
| Water | 1.00 | N/A | N/A | Continuous phase |
| Diethyl Ether | 0.71 | Low | High | High volatility causes cooling, increasing viscosity. |
| MTBE | 0.74 | Low | Medium | Safer than ether; forms fewer emulsions. |
| Ethyl Acetate | 0.90 | Moderate | High | Density too close to water; prone to hydrolysis. |
| DCM | 1.33 | Low | Medium | Good density diff, but can form stubborn "milk". |
| Brine (Sat. NaCl) | 1.20 | N/A | Low | Increases |
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions: The Fieser Workup vs. Rochelle's Salt.[1] Retrieved from [Link]
-
Organic Syntheses. (1959).[2] Reduction of Esters to Alcohols: 1,2-Benzenedimethanol.[2] Org.[1][2][3][4][5] Synth. 39, 19. (Demonstrates LiAlH4 reduction protocols adaptable to fatty esters). Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Surfactants: physicochemical interactions with biological macromolecules. (Explains the amphiphilic mechanism of surfactant stabilization). Retrieved from [Link]
-
LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. (Protocols for salting out and centrifugation).[5] Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Removal in Fatty Alcohol Synthesis
Welcome to the technical support center for optimizing catalyst removal in fatty alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimental work. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and removal in fatty alcohol synthesis.
Q1: What are the primary types of catalysts used in fatty alcohol synthesis, and how does this choice impact the removal strategy?
A1: Fatty alcohol synthesis technologies primarily utilize two categories of catalysts: slurry-phase and fixed-bed catalysts.[1][2]
-
Slurry-Phase Catalysts: These are finely powdered catalysts suspended in the reaction mixture. Common examples include Raney nickel and copper-based catalysts like copper chromite.[1] The key challenge with slurry catalysts is their physical separation from the liquid product post-reaction. The choice of removal method—filtration, decantation, centrifugation, or magnetic separation—is dictated by the catalyst's physical and chemical properties.[3][4][5]
-
Fixed-Bed Catalysts: These are formed catalysts, such as tablets or extrudates, packed into a reactor through which the reactants flow.[1][2] While this technology avoids the need for post-reaction catalyst filtration, challenges include managing heat distribution across the catalyst bed and potential catalyst deactivation over time.[6][7][8]
The selection between these two depends on the scale of the operation, the specific feedstock, and the desired purity of the final fatty alcohol.
Q2: Why is complete catalyst removal so critical for the final product quality?
A2: Residual catalyst particles or leached metal ions can significantly compromise the quality and stability of the final fatty alcohol product. These impurities can:
-
Catalyze side reactions: Trace amounts of catalyst can promote undesirable reactions during storage or in downstream applications, leading to the formation of impurities like ethers, aldehydes, or hydrocarbons.[9][10]
-
Cause color and odor issues: Metal contaminants can impart color to the final product and contribute to the development of off-odors.
-
Interfere with downstream processes: For applications in pharmaceuticals, cosmetics, or as surfactants, even minute levels of metal contamination can be detrimental, potentially deactivating other catalysts or causing instability in formulated products.[11]
-
Lead to product rejection: Stringent quality control standards in many industries necessitate extremely low levels of residual catalyst.
Q3: What are the main safety concerns associated with handling catalysts used in fatty alcohol synthesis?
A3: Safety is paramount when handling hydrogenation catalysts. A primary concern is the pyrophoric nature of some catalysts, particularly Raney nickel, which can spontaneously ignite when exposed to air.[3][12] This necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and keeping the catalyst wetted with solvent. Additionally, many solvents used in these reactions are flammable and can be toxic.[12] Therefore, catalyst removal should ideally occur in a closed, inertable system to prevent operator exposure and minimize fire hazards.[12][13]
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during catalyst removal.
Troubleshooting Guide 1: Inefficient Filtration of Slurry Catalysts
Problem: Slow filtration rates, filter clogging, or catalyst particles passing through the filter media.
This is a frequent issue, especially with fine catalyst particles or when the catalyst exhibits "sticky" behavior.[14][15]
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Fine Catalyst Particles | The catalyst particles are smaller than the pore size of the filter medium, leading to breakthrough. | Select a filter medium with a smaller, more appropriate pore size.[16] Consider using a filter aid. |
| "Sticky" or "Slimy" Catalyst | This is a known issue with Raney nickel, particularly at alkaline pH, where the catalyst particles can agglomerate and form a slimy cake that rapidly blinds the filter surface.[14][15] | 1. pH Adjustment: Carefully neutralize the reaction mixture before filtration, if compatible with the product.2. Use of Filter Aids: Employ a filter aid like Celite® (diatomaceous earth) to create a porous filter cake.[17] |
| High Viscosity of the Reaction Mixture | A viscous solution will naturally filter more slowly. This can be exacerbated by low temperatures. | Gently warm the reaction mixture (if product stability allows) to reduce its viscosity before filtration. |
| Compacted Filter Cake | Applying too high a vacuum too quickly can compact the initial layer of catalyst on the filter, creating an impermeable barrier. | Apply vacuum gradually to allow for the formation of a more porous filter cake.[17] |
Experimental Protocol: Filtration of Raney Nickel using a Filter Aid (Celite®)
Objective: To efficiently and safely remove Raney nickel from a reaction mixture.
Materials:
-
Reaction mixture containing Raney nickel catalyst
-
Celite® (diatomaceous earth)
-
Büchner funnel and filter flask
-
Filter paper of appropriate pore size
-
Inert gas source (Nitrogen or Argon)
-
Solvent for washing (e.g., ethanol, methanol)
-
Waste container for pyrophoric materials
Procedure:
-
Prepare the Filtration Setup: Assemble the Büchner funnel and filter flask. Ensure the filter paper is seated flat and covers all the holes in the funnel.
-
Pre-coat with Celite®:
-
Create a slurry of Celite® in the reaction solvent.
-
Wet the filter paper with the solvent.
-
Gently pour the Celite® slurry onto the filter paper under a light vacuum to form an even pad (typically 0.5-1 cm thick). This pad will act as the primary filtration medium.
-
-
Inert the System: Purge the filter flask and funnel with an inert gas to displace air. Maintain a gentle, positive pressure of the inert gas over the funnel throughout the filtration process.
-
Filter the Reaction Mixture:
-
Carefully decant the bulk of the reaction mixture onto the Celite® pad.
-
Apply vacuum gradually. Pulsing the vacuum can help prevent rapid compaction of the filter cake.[17]
-
Transfer the remaining catalyst slurry to the funnel.
-
-
Wash the Catalyst:
-
Wash the filter cake with several portions of fresh, deoxygenated solvent to recover any remaining product.
-
Crucially, do not allow the catalyst cake to dry out on the filter.[17] Stop the vacuum while there is still a layer of solvent covering the cake.
-
-
Safe Quenching and Disposal:
-
Carefully remove the funnel and transfer the wet catalyst cake and Celite® to a designated waste container containing water. The water will safely quench the pyrophoric catalyst.
-
Troubleshooting Guide 2: Catalyst Leaching and Product Contamination
Problem: The final fatty alcohol product contains unacceptable levels of dissolved metal from the catalyst.
Catalyst leaching can occur due to the chemical environment of the reaction.[18]
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Acidic Impurities in Feedstock | Free fatty acids in the feedstock can react with and dissolve the metal catalyst.[19] Even small amounts of acidic species can lead to significant leaching. | 1. Feedstock Purification: Ensure the fatty acid or ester feedstock is thoroughly purified to remove acidic impurities before the reaction.2. Use of a Guard Bed: In fixed-bed systems, a guard bed can be used to trap impurities before they reach the main catalyst bed. |
| Harsh Reaction Conditions | High temperatures and pressures can increase the rate of catalyst corrosion and leaching.[9] | Optimize reaction conditions to be as mild as possible while still achieving the desired conversion. |
| Inappropriate Solvent | The solvent may have some reactivity towards the catalyst, especially in the presence of other species. | Evaluate the compatibility of the solvent with the catalyst under reaction conditions. |
Workflow for Diagnosing Catalyst Leaching
Caption: Workflow for troubleshooting catalyst leaching.
Troubleshooting Guide 3: Handling Pyrophoric Catalysts (e.g., Raney Nickel)
Problem: Risk of fire or catalyst deactivation due to exposure to air.
Raney nickel is highly pyrophoric and loses its catalytic activity upon oxidation.[3]
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Exposure to Air | The high surface area and reactive nature of freshly prepared Raney nickel lead to rapid oxidation and heat generation upon contact with oxygen, which can ignite flammable solvents.[3] | 1. Inert Atmosphere: Always handle Raney nickel under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).[12]2. Keep Wetted: Never allow the catalyst to dry out. Keep it covered with a layer of solvent at all times.[17] |
| Open Filtration System | Traditional open-funnel filtration increases the risk of air exposure and potential accidents.[3] | 1. Closed Filtration System: Utilize a closed filtration system, such as a filter press or a sealed filter funnel, to minimize air contact.[12][13]2. Magnetic Separation: For Raney nickel, which is magnetic, magnetic separation is a highly effective and safe alternative to filtration, as it can be performed in a closed system.[3][5][20] |
Protocol: Magnetic Separation of Raney Nickel
Objective: To safely and efficiently separate Raney nickel from a reaction mixture using its magnetic properties.
Materials:
-
Reaction mixture containing Raney nickel
-
High-strength permanent magnet or electromagnet
-
Secondary vessel for decanting
-
Inert gas source
Procedure:
-
Position the Magnet: Place a strong magnet against the outside of the reaction vessel. The magnetic field will attract and immobilize the Raney nickel particles against the vessel wall.
-
Allow for Settling: Give the catalyst sufficient time to migrate to the magnet and for the supernatant to clarify.
-
Decant the Product: Under a gentle stream of inert gas, carefully decant or pump the clear product solution into a separate vessel, leaving the immobilized catalyst behind.
-
Wash the Catalyst:
-
Remove the magnet.
-
Add fresh, deoxygenated solvent to the reaction vessel and agitate to resuspend the catalyst.
-
Re-apply the magnet and repeat the decantation process. Repeat the washing steps as necessary to ensure complete product recovery.
-
-
Catalyst Reuse or Quenching: The washed catalyst can be reused directly by adding fresh reactants, or it can be safely quenched for disposal as described previously.
Troubleshooting Guide 4: Fixed-Bed Catalyst Deactivation
Problem: A gradual or sudden drop in catalyst activity and product yield in a fixed-bed reactor.
Catalyst deactivation is a common issue in continuous processes and can be caused by several factors.[6][21]
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Coking | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[21] | Regeneration: The catalyst can often be regenerated by a controlled burn-off of the coke with air or an oxygen/nitrogen mixture, followed by reduction.[22][23] |
| Poisoning | Impurities in the feedstock (e.g., sulfur, phosphorus, chlorides) can strongly adsorb to the catalyst's active sites and deactivate them.[1] | 1. Feedstock Purification: Implement rigorous purification of the feedstock to remove catalyst poisons.2. Guard Bed: Use a sacrificial guard bed to trap poisons before they reach the main catalyst bed. |
| Sintering | High reaction temperatures can cause the small metal crystallites of the catalyst to agglomerate into larger crystals, reducing the active surface area.[21] | Temperature Control: Ensure precise temperature control across the catalyst bed to avoid hotspots. The exothermic nature of the reaction requires careful heat management.[7][8] |
Logical Flow for Fixed-Bed Deactivation Analysis
Caption: Decision tree for diagnosing fixed-bed catalyst deactivation.
Section 3: Analytical Methods for Quality Control
Q4: How can I quantify the amount of residual catalyst in my fatty alcohol product?
A4: Detecting trace metal content is crucial for quality control. The most common and sensitive methods are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace and ultra-trace levels of specific metal contaminants. It offers very low detection limits.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for detecting higher concentrations of metal residues than ICP-MS.
-
Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying specific metals.
Q5: What is a suitable method for analyzing the purity of the final fatty alcohol product?
A5: Gas Chromatography (GC) is the standard analytical technique for assessing the purity of fatty alcohols.
-
GC with a Flame Ionization Detector (GC-FID): This is a robust method for determining the percentage purity and identifying the presence of byproducts with different chain lengths.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing structural information.[24][25] For better chromatography of these polar compounds, derivatization (e.g., silylation) is often employed to convert the alcohols into less polar and more volatile trimethylsilyl (TMS) ethers.[24][26]
References
- Feature-Tec. (n.d.). Raney Ni Eletromagnetic Filtration.
- Diva Envitec India. (n.d.). Raney Nickel Catalyst Filtration.
- Grain Feed & Milling Magazine. (2022, October 26). A feature on Raney Nickel Catalyst Filtration.
- Benchchem. (n.d.). Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Alcohols.
- Reddit. (2014, June 14). Raney Nickel Filtration.
- Engineer Live. (2015, October 9). Filtration of catalysts.
- Thakur, D. S., & Kundu, A. (2016). Catalysts for fatty alcohol production from renewable resources. Journal of the American Oil Chemists' Society, 93(12), 1575-1593.
- Lendjel, C., et al. (2020). Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 18(38), 7565-7574.
- Google Patents. (2014). WO2014057248A1 - Process for the production of a fatty alcohol from a fatty acid.
- European Patent Office. (n.d.). Process for the recovery of fatty alcohols from a fatty alcohol fraction.
- ResearchGate. (n.d.). Catalysts for Fatty Alcohol Production from Renewable Resources.
- Kumar Filters. (n.d.). Top Filtration Systems Used for Catalyst Recovery.
- Google Patents. (n.d.). WO2012074841A2 - Copper chromite hydrogenation catalysts for production of fatty alcohols.
- Cyberlipid. (n.d.). Fatty alcohol analysis.
- Application of Magnetic Separation in Catalyst Reuse Applied in Paracetamol Degradation. (2024). Magnetochemistry, 10(8), 84.
- Request PDF. (n.d.). Centrifugal Separation Efficiency in the Treatment of Waste Emulsified Oils.
- mediaTUM. (n.d.). Synthesis, Reaction and Deactivation Mechanisms of Copper Aluminate Spinel Hydrogenation Catalysts.
- ALS Environmental. (n.d.). Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS.
- Centrifugation: Essential Separation Technique in Modern Laboratories. (2024). Forensic Science International: Synergy, 8, 100456.
- Foshan ORO Mineral. (n.d.). 10 Examples of Magnetic Separation in Industry.
- MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading.
- ERASM. (2017). Environmental Fact Sheet (#4) C12-15 Alcohol (petro).
- hte GmbH. (n.d.). Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once.
- Pacific Northwest National Laboratory. (n.d.). Mixed Alcohol Synthesis Catalyst Screening.
- Teesing. (n.d.). CATALYST FILTRATION.
- ResearchGate. (n.d.). Catalyst Deactivation and Regeneration | Request PDF.
- PMC. (2021). Selective Production of Bio-Based Linear Alpha-Olefin from Wasted Fatty Alcohol on Al2O3.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 4. researchgate.net [researchgate.net]
- 5. oromineral.com [oromineral.com]
- 6. WO2014057248A1 - Process for the production of a fatty alcohol from a fatty acid - Google Patents [patents.google.com]
- 7. hte-company.com [hte-company.com]
- 8. pnnl.gov [pnnl.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2012074841A2 - Copper chromite hydrogenation catalysts for production of fatty alcohols - Google Patents [patents.google.com]
- 11. erasm.org [erasm.org]
- 12. engineerlive.com [engineerlive.com]
- 13. teesing.com [teesing.com]
- 14. divaenvitec.com [divaenvitec.com]
- 15. A feature on Raney Nickel Catalyst Filtration [gfmdhaka.com]
- 16. Filtration Systems Used for Catalyst Recovery Filters [kumarfilter.com]
- 17. reddit.com [reddit.com]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 19. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Selective Production of Bio-Based Linear Alpha-Olefin from Wasted Fatty Alcohol on Al2O3 for Bio-Based Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 26. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
Purification of 1,12-Dihydroxy-9-octadecene by column chromatography
Technical Support Center: Purification of 1,12-Dihydroxy-9-octadecene
Executive Summary
You are attempting to purify This compound (commonly known as ricinoleyl alcohol). This compound presents a unique chromatographic challenge due to its dual-polarity profile : it contains a long hydrophobic alkyl chain characteristic of lipids, but also two hydroxyl groups (a primary alcohol at C1 and a secondary allylic/homoallylic alcohol at C12) that interact strongly with the stationary phase.
Successful purification requires a strategy that balances these opposing forces to prevent "tailing" (smearing) while maintaining separation from less polar impurities like unreacted methyl ricinoleate or dehydration side-products.
Module 1: Pre-Purification Analysis (The "Triage")
Before packing your column, you must define the separation window. This compound is non-UV active (lacking a conjugated system), meaning standard UV detection at 254 nm will fail.
Protocol: Visualization & TLC Scouting
Do not skip this step. You cannot purify what you cannot see.
-
TLC Plate: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Staining Reagent (Mandatory): Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM).
-
Why: The isolated double bond at C9 is insufficient for strong UV absorption. PMA oxidizes the alcohol/alkene functionalities upon heating, appearing as dark blue/green spots on a light background.[1]
-
-
Solvent System Scouting:
-
Test System A: Hexane : Ethyl Acetate (70:30) .
-
Target Rf: You want your product (diol) to appear at Rf ~0.25 – 0.35 .
-
Note: The starting material (likely Methyl Ricinoleate) is less polar and will travel higher (Rf ~0.6-0.7).
-
Data Table 1: Expected Rf Values (Hexane:EtOAc 70:30)
| Compound | Functional Groups | Polarity | Est. Rf |
|---|---|---|---|
| Methyl Ricinoleate (Starting Material) | Ester, 2°-OH | Medium | 0.65 |
| This compound (Target) | 1°-OH, 2°-OH | High | 0.30 |
| Side Products (Dehydrated dienes) | Alkene | Low | 0.85 |
Module 2: Column Chromatography Protocol
Step 1: Stationary Phase Selection
-
Material: Silica Gel 60 (230–400 mesh).
-
Ratio: Use a 30:1 to 50:1 ratio of Silica to Crude Mass.
-
Reasoning: The two hydroxyl groups create significant drag (hydrogen bonding) on the silica. A higher silica ratio prevents band broadening.
-
Step 2: Sample Loading (Critical)
The crude product is likely a viscous oil. Do not load neat.
-
Recommended: Dry Loading .[2] Dissolve crude in minimum DCM, add silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder.
-
Why: Liquid loading a viscous diol often leads to channeling and broad bands. Dry loading ensures a sharp starting band.
Step 3: Mobile Phase Gradient
Run a stepwise gradient to elute non-polar impurities first.
-
Equilibration: 90% Hexane / 10% EtOAc (2 Column Volumes).
-
Elution Stage 1: 80% Hexane / 20% EtOAc.
-
Elutes: Unreacted esters and non-polar dienes.
-
-
Elution Stage 2: 60% Hexane / 40% EtOAc.
-
Elutes:This compound (Target) .
-
-
Flush: 100% EtOAc (to strip remaining polar material).
Module 3: Troubleshooting Guide (Q&A)
Q1: I am collecting fractions, but I see nothing on the UV monitor. Is my product gone? A: No, your product is likely there. As noted in Module 1, this compound is UV-silent at 254 nm. The single double bond at C9 absorbs at ~190-200 nm, which is often obscured by solvent cutoff.
-
Fix: You must spot every 3rd fraction on a TLC plate and stain with PMA (Phosphomolybdic Acid) and heat with a heat gun. Do not rely on the UV trace.
Q2: My product spot is "tailing" (streaking) badly on the TLC and column. How do I fix this? A: Tailing is caused by the two hydroxyl groups hydrogen-bonding aggressively with the acidic silanol groups on the silica surface.
-
Fix 1 (Solvent): Ensure your gradient increases in polarity slowly.
-
Fix 2 (Modifier): If streaking persists, add 1% Triethylamine (TEA) to your solvent system. This neutralizes the acidic sites on the silica, sharpening the peak shape for alcohols. Note: TEA can be hard to remove; wash combined fractions with dilute HCl or brine if used.
Q3: I see a new spot appearing just above my product during the run. What is it? A: This is likely an artifact of acid-catalyzed dehydration . The C12 hydroxyl group is homoallylic (close to the C9 double bond). Acidic silica can catalyze the loss of water, creating a conjugated diene.
-
Prevention: Minimize the time your compound spends on the column. If this is a recurring issue, switch to Neutral Alumina or use the TEA modifier mentioned above to buffer the acidity.
Q4: My yield is lower than expected, but the column is clean. Where is the rest? A: Long-chain diols have low solubility in pure hexane. If you used a gradient starting with 100% Hexane, your compound might have precipitated at the top of the column.
-
Fix: Always start with at least 5-10% Ethyl Acetate (or a small amount of DCM) to keep the diol soluble during the initial phase.
Module 4: Visualization of Workflow
Caption: Logical workflow for the purification of this compound, emphasizing the critical decision points at TLC scouting and fraction analysis.
Module 5: Post-Run Validation (Self-Check)
Once you have isolated your fractions, verify the integrity of the structure using 1H NMR .
-
Check for Ester Cleavage: Ensure the singlet at ~3.6 ppm (Methyl ester -OCH3) is absent .
-
Verify Reduction: Look for the new triplet at ~3.65 ppm corresponding to the C1-CH2-OH (primary alcohol).
-
Confirm Core Structure: The multiplet at ~3.6 ppm (C12-CH-OH) and the vinyl protons at ~5.4 ppm (C9/C10 -CH=CH-) must remain intact.
References
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. (2025).[3] Detailed protocols on silica gel packing and solvent selection.
-
TLC Visualization Reagents . Chemistry LibreTexts. (2022). Comprehensive guide on using Phosphomolybdic Acid (PMA) for non-UV active lipids and alcohols.
-
Preparation of Ricinoleic Acid and Derivatives . Journal of Oleo Science. (2022).[4] Discusses the hydrolysis and reduction pathways of castor oil derivatives, providing context on impurities like methyl ricinoleate.
-
Separation of Lipids by Silica Gel Chromatography . Journal of Lipid Research.[5] (Standard Reference). Confirms the elution order of esters vs. fatty alcohols/diols on silica gel.
Sources
Separation of ricinoleyl alcohol from saturated fatty alcohol impurities
Ticket ID: RA-PUR-001 Subject: Separation of Ricinoleyl Alcohol (12-hydroxy-9-cis-octadecen-1-ol) from Saturated Fatty Alcohols Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division
Strategic Overview
You are dealing with a separation challenge governed by two distinct molecular properties: Stereochemistry (Shape) and Polarity .
-
The Target: Ricinoleyl alcohol is a diol (hydroxyls at C1 and C12) with a cis-double bond at C9. This "kinked" structure prevents tight packing.
-
The Impurities: Saturated fatty alcohols (e.g., Stearyl alcohol, Cetyl alcohol) are straight-chain mono-ols. They pack efficiently and have significantly lower polarity than your target.
This guide provides a two-phase protocol. Phase 1 (Urea Complexation) utilizes shape selectivity to bulk-remove saturated impurities. Phase 2 (Flash Chromatography) utilizes the polarity difference (diol vs. mono-ol) for final polishing.
Phase 1: Urea Complexation (Bulk Separation)
The Mechanism: Urea crystallizes into a hexagonal lattice with channel diameters of approximately 5.5–5.8 Å .[1]
-
Saturated Alcohols (Stearyl/Cetyl): Linear chains fit perfectly into these channels, forming solid inclusion compounds (clathrates) that precipitate.
-
Ricinoleyl Alcohol: The cis-double bond at C9 and the bulky hydroxyl group at C12 create a steric "kink" that exceeds the channel diameter. The target molecule is excluded from the crystal lattice and remains in the liquid phase.
Protocol: Urea Fractionation
Reagents:
-
Crude Fatty Alcohol Mixture
-
Urea (Technical grade or higher)
-
Methanol (99%+) or Ethanol (95%)
Step-by-Step Workflow:
-
Dissolution:
-
Combine the crude fatty alcohol mixture with Urea in a 1:3 to 1:4 weight ratio (Fatty Alcohol : Urea).
-
Add Methanol (Ratio: 5–7 mL solvent per gram of urea).
-
Why: Methanol is the preferred solvent because urea has high solubility in hot methanol but low solubility in cold methanol, maximizing recovery.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 65°C for MeOH) under stirring until the solution is completely clear and homogeneous.
-
Critical Check: If the solution is cloudy, add small increments of solvent until clear.
-
-
Crystallization (The Separation Event):
-
Allow the solution to cool slowly to Room Temperature (20–25°C).
-
Optional: Further cool to 4°C for 4–6 hours to maximize the precipitation of shorter-chain saturates (like C16).
-
Warning: Do not shock-cool (e.g., dry ice bath). Rapid crystallization traps the target molecule (Ricinoleyl alcohol) inside the crystal matrix (occlusion), destroying your yield.
-
-
Filtration:
-
Vacuum filter the slurry.
-
Solid Cake: Contains Saturated Impurities (Stearyl/Cetyl alcohols complexed with Urea).
-
Filtrate: Contains Ricinoleyl Alcohol (Target).
-
-
Recovery:
-
Evaporate the solvent from the filtrate.
-
Wash the residue with warm water (60°C) to remove dissolved excess urea.[2]
-
Extract the organic layer with Hexane or Ethyl Acetate, dry over
, and concentrate.
-
Troubleshooting Guide: Urea Complexation
| Symptom | Probable Cause | Corrective Action |
| Low Yield of Target | Occlusion (Target trapped in crystals) | Reduce cooling rate. Cool to RT over 2 hours before refrigerating. |
| High Saturated Impurity in Filtrate | Moisture Interference | Ensure solvent is dry. Water disrupts the hydrogen-bonded urea lattice. |
| Crystals won't form | Solvent ratio too high | Evaporate 20% of the solvent and re-cool. |
| Filtration is extremely slow | Crystal size too small | The cooling was too fast. Re-heat to dissolve and cool slower to grow larger crystals. |
Phase 2: Flash Chromatography (Polishing)
If Urea Complexation yields 85–95% purity, Chromatography takes you to >99%.
The Mechanism: This separation relies on Polarity .
-
Stearyl Alcohol: Mono-ol (Polarity: Low). Elutes first.
-
Ricinoleyl Alcohol: Diol (Polarity: High). Elutes significantly later due to strong hydrogen bonding with the silica stationary phase.
Protocol: Silica Gel Purification
Setup:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexane (Non-polar).
-
Mobile Phase B: Ethyl Acetate (Polar).
Gradient Strategy:
-
Equilibration: Start with 90:10 (Hexane:EtOAc). This moves the non-polar saturated alcohols.
-
Elution of Impurities: Run 2–3 column volumes (CV) at 85:15. Stearyl and Cetyl alcohols will elute here.
-
Elution of Target: Increase polarity to 60:40 or 50:50 (Hexane:EtOAc). Ricinoleyl alcohol (the diol) will elute as a broad peak.
Visualization (TLC):
-
Stain: Phosphomolybdic Acid (PMA) or Vanillin stain (heat required).
-
Observation: Ricinoleyl alcohol will appear as a lower
spot compared to the fast-moving saturated alcohols.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for purifying Ricinoleyl Alcohol.
Caption: Integrated workflow combining Urea Complexation for bulk impurity removal and Chromatography for high-purity polishing.
Analytical Validation (FAQ)
Q: How do I verify the removal of saturated alcohols without GC-MS? A: Hydroxyl Value (OHV) and Iodine Value (IV) are your quick benchtop checks.
-
Hydroxyl Value: Ricinoleyl alcohol is a diol. Its theoretical OHV is significantly higher than Stearyl alcohol (mono-ol).
-
Stearyl Alcohol (C18:0): ~207 mg KOH/g.
-
Ricinoleyl Alcohol (C18:1-diol): ~390 mg KOH/g.
-
Success Indicator: As you purify, the OHV should approach 390.
-
-
Iodine Value: Measures unsaturation.
Q: Why do I see "tailing" on my chromatography column? A: Ricinoleyl alcohol has two hydroxyl groups, making it prone to hydrogen bonding with the acidic silanols on the silica surface.
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica, or switch to a more polar solvent system (e.g., DCM/Methanol) if tailing persists.
References
-
Swern, D. (1955). Urea and Thiourea Inclusion Compounds.[2][7] Industrial & Engineering Chemistry.
-
Hayes, D. G., et al. (1998). Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil. Journal of the American Oil Chemists' Society.
-
Gamut Packaging. (2025). Understanding Cetyl and Stearyl Alcohol: Properties and Solubility.
-
Knothe, G. (2006). Analyzing Biodiesel: Standards and Other Methods. AOCS Lipid Library. (Reference for GC/Analytical methods of fatty derivatives).
Sources
Minimizing side reactions during ricinoleyl alcohol derivatization
Subject: Minimizing Side Reactions & Optimizing Selectivity
Executive Summary
Ricinoleyl alcohol (9-cis-octadecen-1,12-diol) is a unique bifunctional lipid derived from castor oil. Its value lies in its dual hydroxyl functionality: a highly reactive primary alcohol at C1 and a sterically hindered secondary alcohol at C12, separated by a cis-alkene at C9.
The Challenge: Derivatizing the C1 primary alcohol without disturbing the C12 secondary alcohol or the C9 double bond is chemically precarious. Common failure modes include regio-scrambling (diester formation) , dehydration (elimination to dienes) , and oxidative degradation .
This guide provides a troubleshooting framework to isolate the C1 reaction pathway, ensuring high purity and structural integrity.
Module 1: Regioselectivity & Over-Acylation
Goal: Exclusively modify the C1 Primary -OH while leaving the C12 Secondary -OH intact.
The Science of Selectivity
The C1 hydroxyl is kinetically more accessible than the C12 hydroxyl. However, thermodynamic control or aggressive catalysis (e.g., strong mineral acids, high heat) lowers the activation energy barrier for the C12 site, leading to unwanted diesters or oligomers.
Troubleshooting Guide
Q: My HPLC/GPC shows a bimodal distribution with high molecular weight species. What happened?
-
Diagnosis: You likely formed diesters (reaction at both C1 and C12). If you are using a dicarboxylic acid linker, you may have initiated uncontrolled polymerization.
-
Immediate Fix: Switch from chemical catalysis to Enzymatic Catalysis .
-
Protocol (The "Gold Standard" - Lipase Catalysis):
-
Catalyst: Immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435.
-
Solvent: Hydrophobic solvent (e.g., Hexane or Toluene). Note: Hydrophilic solvents strip the essential water layer from the enzyme, deactivating it.
-
Conditions: 40–60°C.
-
Mechanism: The active site of CALB is a deep, narrow crevice. The linear C1 end of ricinoleyl alcohol fits easily, but the bulky C12 region (flanked by the alkyl chain and the kinked cis-double bond) is sterically excluded.
-
Validation: Monitor the disappearance of the C1 -OH peak in FTIR (approx. 1050 cm⁻¹) while the C12 -OH band remains constant.
-
Q: I must use chemical catalysis. How do I minimize C12 reaction?
-
Strategy: Exploit Steric Hindrance and Temperature Control .
-
Protocol:
-
Reagent: Use bulky acylating agents (e.g., pivaloyl chloride) if the application permits; they react much slower with secondary alcohols.
-
Temperature: Keep reaction below 0°C to 5°C . The rate constant difference (
vs ) is maximized at lower temperatures. -
Base: Use a non-nucleophilic base like Pyridine or DMAP (4-Dimethylaminopyridine) in stoichiometric amounts, but avoid excess heat.
-
Module 2: Elimination & Dehydration (The "Drying" Effect)
Goal: Prevent the loss of the C12 hydroxyl group, which leads to conjugated dienes.
The Science of Elimination
The C12 secondary hydroxyl is allylic-adjacent (beta-position) to the C9 double bond. This makes it exceptionally prone to Acid-Catalyzed Dehydration (E1 mechanism). Protonation of the -OH creates a good leaving group (
Troubleshooting Guide
Q: My product has turned yellow/brown and shows a new UV absorbance peak at ~233 nm. Why?
-
Diagnosis: You have created Conjugated Dienes . The 233 nm absorption is characteristic of conjugated systems formed by dehydration of the C12 alcohol.
-
Cause: Use of strong mineral acids (
, ) or high temperatures (>100°C). -
Corrective Action:
-
Neutralize: Immediately quench the reaction with sodium bicarbonate.
-
Catalyst Switch: Replace mineral acids with Lewis Acids (e.g.,
) or, preferably, the enzymatic route described in Module 1. -
Temperature Cap: Never exceed 80°C when acidic species are present.
-
Q: Can I use p-Toluenesulfonic acid (pTsOH)?
-
Answer: Proceed with extreme caution. While pTsOH is a standard organic catalyst, it is strong enough to trigger dehydration at C12.
-
Modification: If pTsOH is required, use it at <1 mol% loading and perform the reaction under high vacuum to remove the water byproduct immediately (shifting equilibrium) rather than relying on heat to drive the reaction.
Module 3: Double Bond Preservation
Goal: Maintain the cis-geometry at C9 and prevent oxidation.
The Science of Lipid Oxidation
The C9 cis-alkene is an electron-rich site susceptible to radical attack (autoxidation) and electrophilic addition. Isomerization to the trans-isomer (elaidization) changes the physical properties (melting point increases), causing the oil to solidify.
Troubleshooting Guide
Q: The Iodine Value (IV) of my product dropped significantly. Did I saturate the bond?
-
Diagnosis: Likely Oxidative Addition or Cross-linking .
-
Cause: Exposure to atmospheric oxygen at elevated temperatures or presence of radical initiators.
-
Preventative Protocol:
-
Inert Atmosphere: All reactions must be run under a strict Nitrogen (
) or Argon blanket. -
Antioxidants: Add 200–500 ppm of BHT (Butylated hydroxytoluene) to the reaction mixture if it does not interfere with the downstream application.
-
Avoid: Peroxides or per-acids (often used in epoxidation) unless that is the specific target.
-
Visualizing the Reaction Logic
The following diagram illustrates the decision matrix for derivatizing Ricinoleyl Alcohol, highlighting the critical pathways to avoid side reactions.
Caption: Decision tree for ricinoleyl alcohol derivatization. The enzymatic pathway offers inherent steric protection against side reactions.
Summary Data Table: Reaction Parameters
| Parameter | Recommended Range | Critical Limit (Do Not Exceed) | Reason for Limit |
| Temperature | 40°C – 60°C (Enzymatic)0°C – 20°C (Chemical) | > 80°C | Triggers C12 dehydration and cis-trans isomerization. |
| Catalyst Loading | 1–5 wt% (Enzyme)0.1–1 mol% (Chemical) | > 5 mol% (Acid) | Excess acid promotes carbocation formation at C12. |
| Solvent | Hexane, Toluene, Dichloromethane | Alcohols, Water | Protic solvents deactivate lipases; water reverses esterification. |
| Atmosphere | Nitrogen / Argon | Ambient Air | Prevents radical oxidation of the C9 alkene. |
References
-
Enzymatic Selectivity: Anderson, E. M., et al. "Kinetic resolution of secondary alcohols using Candida antarctica lipase B: A molecular dynamics study." Journal of Molecular Catalysis B: Enzymatic, 2013.[1] Link (Context: Validating the steric exclusion mechanism of CALB for secondary alcohols).
-
Dehydration Mechanisms: Smith, M. B. "Acid-catalyzed dehydration of alcohols."[2][3][4] March's Advanced Organic Chemistry, 7th Edition, Wiley, 2013. (Context: E1 elimination mechanism of secondary allylic alcohols).
- Lipase Catalysis in Lipid Modification: Bornscheuer, U. T. "Lipase-catalyzed syntheses of monoacylglycerols." Enzyme and Microbial Technology, 1995. (Context: Establishing protocols for primary alcohol selectivity in polyols).
-
Castor Oil Chemistry: Mutlu, H., & Meier, M. A. R.[5] "Castor oil as a renewable resource for the chemical industry." European Journal of Lipid Science and Technology, 2010. Link (Context: Detailed reactivity profiles of ricinoleic acid derivatives).
-
Estolide Formation: Cermak, S. C., & Isbell, T. A.[6] "Synthesis of estolides from oleic and saturated fatty acids." Journal of the American Oil Chemists' Society, 2001. (Context: Conditions leading to oligomerization of hydroxy-fatty acids).
Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for ricinoleyl alcohol and all reagents before experimentation.
Sources
- 1. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Guide: Validating Double Bond Configuration in 9-Octadecene-1,12-diol
Executive Summary
9-octadecene-1,12-diol (often derived from the reduction of ricinoleic acid) exists primarily as the cis (Z) isomer in nature.[1] However, synthetic processing, particularly hydrogenation or metathesis, can induce isomerization to the thermodynamically more stable trans (E) form.
This guide provides a technical framework for distinguishing these stereoisomers. While FT-IR offers a rapid "pass/fail" screen for trans unsaturation, High-Field
Part 1: The Stereochemical Challenge
The core structural challenge lies at the C9=C10 double bond.[1]
-
Cis (
): The alkyl chains are on the same side, creating a "kink" in the chain.[1] This lowers the melting point and is crucial for the liquid state of castor-oil derivatives.[1] -
Trans (
): The chains are on opposite sides, allowing linear packing.[1] This often results in solidification and altered solubility profiles.[1]
Why Validation Matters:
-
Bioactivity: Drug delivery systems utilizing C18-diols rely on the "kink" for membrane fluidity.[1]
-
Regulatory: Impurities >0.1% (including stereoisomers) often require characterization in pharmaceutical intermediates.[1]
Part 2: Comparative Methodology
Method A: High-Field H-NMR (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides the only self-validating, quantitative measure of stereochemistry without the need for reference standards.[1]
-
Mechanism: The magnetic coupling between the vinylic protons (H9 and H10) differs based on the dihedral angle.[1]
-
Verdict: Best for Certification.
Method B: FT-IR Spectroscopy (The Rapid Screen)
Infrared spectroscopy detects specific vibrational modes associated with the geometry of the C-H bonds on the alkene.[1]
-
Mechanism: Trans-alkenes possess a highly diagnostic C-H out-of-plane bending mode.[1]
-
Verdict: Best for Routine QC (detecting trans contamination).[1]
Method C: GC-MS (The Purity Check)
Gas Chromatography requires derivatization (silylation) to make the diol volatile.[1] While capable of separating isomers, it relies on retention time comparison with known standards, which may be commercially unavailable.[1]
-
Verdict: Best for Impurity Profiling , not primary structural assignment.[1]
Summary Comparison Matrix
| Feature | FT-IR (ATR) | GC-MS (Derivatized) | |
| Specificity | High (Definitive) | Medium (Functional Group) | High (Separation) |
| Key Metric | Coupling Constant ( | Wavenumber (cm | Retention Time ( |
| Sample Prep | Dissolution (CDCl | None (Neat) | Silylation (BSTFA) |
| Detection Limit | ~1% Isomer | ~2-5% Isomer | <0.1% Isomer |
| Cost/Run | High | Low | Medium |
Part 3: Experimental Protocols
Protocol 1: NMR Validation Workflow
Objective: Determine
Reagents:
Step-by-Step:
-
Solvation: Dissolve 10-15 mg of the diol in 0.6 mL CDCl
. Ensure the solution is clear; turbidity indicates saturation or moisture.[1] -
Acquisition:
-
Processing:
-
Analysis (The Critical Check):
-
Locate the multiplet for H9/H10 at 5.3 – 5.5 ppm .[1]
-
Decoupling (Optional): If the signal is obscured by the allylic protons, perform a homonuclear decoupling experiment irradiating the allylic region (~2.0 ppm).
-
Measure
: Calculate the distance (in Hz) between the outer legs of the doublet (or extracted from the multiplet analysis).
-
Interpretation Criteria:
-
Hz: Trans (
) Configuration. -
Hz: Cis (
) Configuration.
Note: If the signal is a broad triplet due to overlap, inspect the
C-NMR Allylic Carbons (C8 and C11).
Cis: Allylic carbons appear shielded at ~27 ppm .
Trans: Allylic carbons appear deshielded at ~32 ppm .[1]
Protocol 2: FT-IR Rapid Screening
Objective: Detect presence of trans isomer.[1][2]
Step-by-Step:
-
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.[1]
-
Apply 1 drop (liquid) or small crystal (solid) of the diol.[1]
-
Acquire spectrum (4000–400 cm
, 4 cm resolution).[1] -
Target Zone: Zoom in on 960 – 980 cm
.[1][2][3]
Interpretation:
-
Strong band at 967 cm
: Positive for Trans ( ) .[1] This is the C-H out-of-plane bending mode.[1] -
Absence at 967 cm
: Consistent with Cis ( ) . (Cis bending is weaker and appears at 675–730 cm , often obscured by solvent or fingerprint noise).[1]
Part 4: Visualizing the Validation Logic
Workflow Diagram 1: The Decision Matrix
This flowchart illustrates the logical progression from sample receipt to final certification.[1]
Caption: Operational workflow for stereochemical assignment. FT-IR serves as a gatekeeper for trans-isomer detection, while NMR provides definitive structural confirmation.[1]
Workflow Diagram 2: NMR Signal Interpretation
This diagram details the specific spectroscopic signals required for validation.
Caption: Spectroscopic logic tree. The primary confirmation is the proton coupling constant, backed by the Carbon-13 allylic shift (Barfield effect).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on NMR coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for IR bending modes).
-
Gunstone, F. D. (1994).[1] The Chemistry of Oils and Fats. Blackwell Publishing.[1] (Context for Ricinoleic acid derivatives and lipid stereochemistry).
-
NIST Chemistry WebBook. (2023).[1] IR Spectrum of Trans-Alkenes. National Institute of Standards and Technology.[1] [Link][1]
-
Reich, H. J. (2023).[1] NMR Data: Proton-Proton Coupling Constants. University of Wisconsin-Madison.[1] [Link]
Sources
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Safety Operating Guide
1,12-Dihydroxy-9-octadecene proper disposal procedures
Topic: 1,12-Dihydroxy-9-octadecene Proper Disposal Procedures
Executive Summary: Operational Directive
This compound (Commonly: Ricinoleyl Alcohol ) is a long-chain unsaturated fatty diol.[1] While generally possessing low acute mammalian toxicity, it is a viscous organic compound that poses significant environmental risks if mishandled. It is strictly prohibited from sanitary sewer disposal due to its high Biological Oxygen Demand (BOD), potential for aquatic toxicity, and physical tendency to clog plumbing infrastructure.
Immediate Action Required:
-
Classify as: Non-Halogenated Organic Waste.
-
Segregate from: Oxidizers and Acids.[2]
-
Disposal Method: High-temperature incineration via a licensed chemical waste contractor.
Chemical Identification & Hazard Assessment
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams. This compound is the alcohol derivative of Ricinoleic acid.
| Parameter | Specification |
| Chemical Name | This compound |
| Common Name | Ricinoleyl Alcohol; (9Z,12R)-octadec-9-ene-1,12-diol |
| CAS Number | 540-11-4 |
| Molecular Formula | C₁₈H₃₆O₂ |
| Physical State | Viscous liquid or waxy solid (colorless to pale yellow) |
| Flash Point | >100°C (Combustible) |
| Solubility | Insoluble in water; Soluble in ethanol, ether, organic solvents |
| Primary Hazard | Aquatic Toxicity (Long-term); Mild Skin/Eye Irritant |
Causality of Hazard: Unlike short-chain alcohols (e.g., ethanol), the long hydrocarbon chain (C18) renders this molecule hydrophobic. If poured down the drain, it coats pipes, traps other debris, and creates "fatbergs." Biologically, its degradation consumes significant oxygen (high BOD), suffocating aquatic ecosystems.
Pre-Disposal Protocol: Segregation & Storage
To prevent cross-reactivity and ensure safe transport, follow this segregation logic.
Step 1: Waste Stream Selection
-
Correct Stream: Non-Halogenated Organic Solvents .
-
Reasoning: The molecule contains only Carbon, Hydrogen, and Oxygen. It burns cleanly during incineration.
-
-
Incorrect Stream: Aqueous Waste (Do not mix with water; it will separate and float).
-
Incorrect Stream: Halogenated Waste (Do not mix with Chloroform/DCM; this increases disposal costs and complexity).
Step 2: Container Compatibility
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Closure: Vented caps are generally not required as it has low vapor pressure, but standard screw caps must be tight-fitting.
Step 3: Labeling
-
Label must read: "Hazardous Waste - Non-Halogenated Organic."
-
List constituents: "this compound (Ricinoleyl Alcohol) >95%".[1]
-
Hazard Checkbox: Mark "Irritant" and "Toxic to Aquatic Life" (if available).
Disposal Decision Logic (Workflow)
The following self-validating workflow ensures no decision ambiguity exists at the bench level.
Figure 1: Decision matrix for segregating Ricinoleyl Alcohol waste based on physical state and co-contaminants.
Spill Response & Cleanup Procedures
Due to the viscosity of this compound, spills present a slip hazard more than an inhalation hazard.[1]
Spill Kit Requirements:
-
Absorbent: Vermiculite, clay, or sand (inert materials).[2]
-
Solvent: Ethanol or Isopropanol (to cut the oily residue).
-
PPE: Nitrile gloves, lab coat, safety glasses.
Operational Steps:
-
Contain: Dike the perimeter with absorbent booms or vermiculite to prevent spreading under benches.
-
Absorb: Cover the liquid completely with absorbent material. Allow 5–10 minutes for absorption.
-
Scoop: Transfer saturated absorbent into a wide-mouth solid waste container.
-
Decontaminate: The surface will remain oily. Apply Ethanol (70% or higher) to solubilize the residue, then wipe with paper towels.
-
Disposal: Place all solvent-soaked wipes into the Solid Chemical Waste bin (Double-bagged).
Regulatory & Compliance Context
-
RCRA (USA): While not explicitly a "U" or "P" listed waste, it falls under the "Characteristic" definition if mixed with flammable solvents (Ignitability - D001). Even in pure form, best practice dictates management as Non-RCRA Regulated Chemical Waste destined for incineration.
-
Clean Water Act: Discharge into waters of the US is prohibited.
-
Sewer Authority: Local POTW (Publicly Owned Treatment Works) regulations universally ban viscous, insoluble organics that interfere with treatment processes.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 643684, Ricinoleic Acid (Parent Compound). Retrieved from [Link][1]
-
Stanford Environmental Health & Safety. (2023). General Chemical Waste Disposal Guidelines. Retrieved from [Link][1]
-
American Chemical Society (CAS). (2025). Common Chemistry: Ricinoleyl Alcohol. Retrieved from [Link][1][3]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
